Avocado acetogenins are aliphatic compounds characterized by odd-numbered carbon chains (typically C17, C19, and C21) with oxygenated functional groups including hydroxyls, ketones, and acetylated positions. These specialized metabolites are classified as polyketides derived from fatty acid biosynthesis pathways and are distinct from Annonaceous acetogenins which contain tetrahydrofuran rings [1] [2].
Research has systematically categorized avocado acetogenins into three principal classes based on their carbon backbone structures [3] [4]:
The most extensively studied compound, Persin ((Z,Z)-1-acetyloxy-2-hydroxy-12,15-heneicosadien-4-one), demonstrates the characteristic structural features of these compounds with its long aliphatic chain, hydroxyl groups, acetylated position, and unsaturation [5].
Avocado acetogenins display distinct tissue-specific distribution patterns with varying concentrations:
Table: Acetogenin Distribution in Avocado Tissues (cv. Hass)
| Tissue | Concentration Range | Predominant Compounds | Specialized Features |
|---|---|---|---|
| Seed | 1.09-8.33 mg/g FW [4] | Mixed avocatins, pahuatins, persenins [3] | Profile shifts dramatically during early maturation [3] |
| Mesocarp | 0.49-9.58 mg/g FW [4] | Mixed profiles | Concentrated in lipid-containing idioblasts (2% of tissue volume) [3] |
| Peel | 0.22-12.5 mg/g FW [4] | Similar to mesocarp | Higher concentration per weight than other tissues [4] |
| Leaves | Variable during development [6] | Predominantly Persin [7] | Acetogenins represent ~50% of lipid carbon in mature leaves [6] |
Avocado acetogenins exhibit diverse bioactivities with potential applications in pharmaceutical, food preservation, and agricultural sectors.
Table: Cytotoxic Activity of Selected Avocado Acetogenins
| Compound/Source | Experimental Model | Potency (IC₅₀/ED₅₀) | Proposed Mechanism |
|---|---|---|---|
| Persin | Human breast cancer cells [5] | Not quantified | Cytostatic and proapoptotic effects [5] |
| Annopentocin A-C (A. muricata) | A-549, HT-29, A-498, PC-3, PACA-2 cell lines [8] | 0.02-3.56 μg/mL [8] | Mitochondrial complex I inhibition [8] |
| Laherradurin (A. diversifolia) | HeLa and SW480 cell lines [8] | 0.015 μg/mL [8] | Not specified |
| Squamocin M, Annofolin (A. cornifolia) | MCF-7 cell line [8] | <0.3 μM [8] | Structure-activity: C-37 with THF and hydroxyl groups [8] |
| Glabracin A | Checkpoint-2 kinase [9] | Binding energy: -14.9 kcal/mol [9] | CHK2 kinase inhibition (in silico) [9] |
The biosynthesis of avocado acetogenins follows a polyketide-type pathway originating from fatty acid metabolism:
Figure 1: Proposed Biosynthetic Pathway of Avocado Acetogenins. Precursors from primary metabolism undergo elongation and modification to yield diverse acetogenin structures [1] [3].
Figure 2: Multitarget Mechanisms of Acetogenin Bioactivity. Primary molecular targets and downstream physiological effects contributing to cytotoxic outcomes [2] [8] [9].
Emerging structure-activity relationship (SAR) data indicate:
Standardized Acetogenin Extraction Method [6] [7]:
Note: Raw avocado contains higher persin concentrations than cooked fruit, with peel and pulp being the most concentrated sources [5].
Avocado acetogenins display species-specific toxicity profiles:
Despite significant advances, critical knowledge gaps remain:
Avocadene 1-acetate is a bioactive long-chain fatty alcohol derivative found in avocado (Persea americana Mill.). This compound belongs to the class of acetogenins, which are characterized by fatty acid derivatives with oxygen-containing functional groups such as hydroxyls and acetates. The compound's systematic IUPAC name is 2,4-dihydroxyheptadec-16-en-1-yl acetate, with a molecular formula of C₁₉H₃₆O₄ and a molecular weight of 328.49 g/mol [1]. Its chemical structure consists of a 17-carbon chain with hydroxyl groups at positions 2 and 4, an acetate ester at position 1, and an unsaturated bond at C-16 [2] [1]. From a pharmacological perspective, this compound, along with the structurally similar compound persin, has been implicated in both toxicological effects and potential therapeutic applications, making it a compound of significant interest for drug development research [3].
This compound is distributed throughout various tissues of the Persea americana plant, with concentrations varying significantly between different parts of the plant.
Recent phytochemical investigations have confirmed that leaves, fruit pulp, peel, and seed all contain this compound, though in varying quantities [3]. A 2022 toxicological study specifically identified and quantified this compound across different plant parts, revealing a particularly important finding: the highest concentration was found in the fruit pulp, contrary to earlier assumptions that toxic compounds were primarily concentrated in leaves and seeds [3]. This distribution pattern has significant implications for both safety assessments and potential sourcing strategies for research purposes.
Table: Distribution of this compound in Persea Americana Tissues
| Plant Tissue | Presence | Relative Concentration | Notes |
|---|---|---|---|
| Leaves | Confirmed [3] | Moderate | Often used in traditional medicine |
| Fruit Pulp | Confirmed [3] | High | Significant for safety assessment |
| Fruit Peel | Confirmed [3] [4] | Low-Moderate | Underutilized source |
| Seed | Confirmed [3] | Moderate |
The concentration of this compound can be influenced by additional factors including cultivar type, geographical origin, harvesting time, and extraction methodologies [5]. While comprehensive comparative studies across all cultivars are limited, the existing research indicates that the Hass cultivar remains the most extensively studied variety for phytochemical profiling [5].
Efficient extraction of this compound requires careful selection of methods and solvents to maximize yield while preserving compound integrity.
Proper sample preparation is crucial for efficient extraction of this compound:
Table: Extraction Methods for this compound from Avocado Tissues
| Method | Solvents | Conditions | Yield Efficiency | Applications |
|---|---|---|---|---|
| Cold Maceration [6] | Ethanol, Ethyl Acetate | 1:5 (w/v) plant material:solvent, 72h, 25°C, occasional shaking | Ethanol: 8.29%; Ethyl Acetate: 5.40% [6] | Preparative scale, heat-sensitive compounds |
| Soxhlet Extraction [7] | Water, Petroleum Ether, Ethyl Acetate, Methanol | 12-hour cycles, solvent-dependent temperatures | Varies by solvent polarity | Continuous extraction, smaller scale |
| Vacuum Liquid Chromatography [4] | Gradient elution with hexane:CHCl₃, CHCl₃:EtOAc, EtOAc:MeOH | Sequential gradient elution | Fraction-dependent | Fractionation of crude extracts |
The following workflow diagram illustrates the key steps in extracting and analyzing this compound:
Experimental workflow for this compound extraction and analysis
Solvent polarity significantly influences the extraction efficiency of this compound. Ethanol has proven effective for extracting polar antioxidants and related compounds, yielding approximately 8.29% total extract from leaves [6]. Ethyl acetate, a semi-polar solvent, extracts a more diverse range of compounds with slightly lower overall yield (5.40%) but potentially higher concentration of specific acetogenins [6]. For specific research purposes, methanol has demonstrated effectiveness in extracting antioxidant compounds from avocado peel, which may include this compound [4].
Comprehensive characterization of this compound requires a multimodal analytical approach.
Gas Chromatography-Mass Spectrometry (GC-MS) provides excellent resolution for volatile and semi-volatile compounds. Optimal parameters include:
Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) is particularly valuable for detecting this compound in complex mixtures. This technique was successfully employed to identify this compound in avocado leaves and fruits, confirming its presence alongside persin [3].
Fourier-Transform Infrared (FT-IR) Spectroscopy identifies characteristic functional groups. Key spectral features for this compound include:
Experimental parameters for FT-IR analysis typically employ a Buck Scientific M530 spectrophotometer with KBr pellets, scanning from 4000 to 600 cm⁻¹ at 4 cm⁻¹ resolution with 32 co-added scans [6].
This compound demonstrates diverse biological activities with implications for drug development.
The most well-documented effect of this compound is cardiotoxicity in animals. A 2022 study confirmed that avocado poisoning in horses resulting in fatal fibrotic heart disease was associated with this compound and persin [3]. The toxicological pathway can be visualized as follows:
Proposed pathway of this compound-induced cardiotoxicity
Key pathological findings include:
Despite its toxicological profile, this compound exists alongside other bioactive compounds in avocado that demonstrate beneficial pharmacological effects:
While significant progress has been made in identifying this compound in avocado tissues, considerable research gaps remain:
The search results clarify the identity of two closely related compounds. The metabolite you inquired about, Avocadene 1-acetate, is recorded in the FooDB with the identifier FDB003038 [1]. A related compound, Avocadyne 1-acetate (FDB003043), was also identified [2].
The following table compares their core chemical structures and properties based on database records [1] [2].
| Property | This compound (FDB003038) | Avocadyne 1-acetate (FDB003043) |
|---|---|---|
| Common Name | This compound | Avocadyne 1-acetate |
| IUPAC Name | 2,4-dihydroxyheptadec-16-en-1-yl acetate | 2,4-dihydroxyheptadec-16-yn-1-yl acetate |
| Chemical Formula | C19H36O4 | C19H34O4 |
| Molecular Weight | 328.4867 g/mol | 326.4709 g/mol |
| CAS Registry Number | 24607-09-8 | 24607-06-5 |
| Chemical Class | Long-chain fatty alcohols | Long-chain fatty alcohols |
| Structure Key Feature | 16-carbon chain with a terminal double bond (CCCCCCCCCCCC=C) |
16-carbon chain with a terminal triple bond (CCCCCCCCCCCC#C) |
| Melting Point | 58-59°C | 73°C |
| Optical Rotation | [α]D25 -6.7 (CHCl3) | [α]D25 -4.6 (CHCl3) |
The table below summarizes predicted physicochemical and pharmacokinetic properties [1] [2].
| Property | This compound (Predicted) | Avocadyne 1-acetate (Predicted) |
|---|---|---|
| Water Solubility | 0.0034 g/L | 0.011 g/L |
| logP (Partition Coefficient) | 4.74 | 4.51 |
| pKa (Strongest Acidic) | 14.3 | 14.3 |
| Number of Hydrogen Bond Donors | 2 | 2 |
| Number of Hydrogen Bond Acceptors | 3 | 3 |
| Polar Surface Area | 66.76 Ų | 66.76 Ų |
| Rule of Five Compliance | Yes | Yes |
The FooDB records provide mass spectrometry (MS) data for both compounds, which is critical for metabolite identification [1] [2].
For experimental workflows, the published characterization of the human serum metabolome provides a robust methodological reference. That study used a multi-platform approach combining NMR, GC-MS, and LC-MS to achieve broad metabolome coverage [3]. You can adapt this general workflow:
A general metabolomics workflow for metabolite identification, adaptable for this compound studies [3].
The available data is primarily foundational. To build a complete profile for drug development, the following areas require further investigation:
Long-chain fatty alcohols are produced through both traditional chemical processes and advanced bio-based methods.
| Method | Process Description | Key Features |
|---|---|---|
| Oleochemical Route | Hydrogenation of methyl esters derived from plant oils (e.g., coconut, palm) or animal fats [1]. | Predominantly uses renewable feedstocks; produces a mix of chain lengths depending on the oil source [1]. |
| Petrochemical Route (Ziegler Process) | Triethylaluminium-catalyzed oligomerization of ethylene, followed by oxidation [1]. | Produces even-numbered linear alcohols. An alternative (Shell higher olefin process) involves alkene oligomerization and hydroformylation [1]. |
| Microbial Biosynthesis | Engineered metabolic pathways in microorganisms (e.g., E. coli) convert renewable sugars to LCFAs [2]. | Sustainable alternative; allows for precise production of branched-chain isomers with superior low-temperature properties [2]. |
For researchers, here are detailed methodologies for key processes involving long-chain fatty alcohols.
This protocol details the optimized "reverse addition" Jones oxidation method to convert long-chain fatty alcohols to carboxylic acids with high efficiency [3].
This protocol outlines the modular metabolic engineering strategy used in E. coli for producing branched-chain fatty alcohols (BLFLs) from glucose [2].
Long-chain fatty alcohols are crucial in various industries due to their favorable properties.
| Application Area | Specific Uses | Functional Role |
|---|---|---|
| Surfactants & Detergents | Fatty alcohol ethoxylates; Sodium alkyl sulfates (e.g., SDS) [1]. | Primary feedstocks; over 60% of new personal care products in 2024 contained LCFAs [4] [1]. |
| Personal Care & Cosmetics | Creams, lotions, shampoos [4] [1]. | Act as emollients, thickeners, stabilizers, and texture enhancers [4] [1]. |
| Industrial Lubricants & Plasticizers | Bio-lubricants, polymer additives [4]. | Provide chemical stability and enhance flexibility; branched-chain isomers offer superior low-temperature performance [4] [2]. |
| Biofuels | Biofuel blends for transportation [4]. | Serve as high-energy-density alternatives to traditional fossil fuels [4]. |
In biological systems, specific enzymes regulate the metabolism of long-chain fatty alcohols. The diagram below illustrates the oxidation pathway utilized by certain yeasts.
This pathway is key in the omega-oxidation of alkanes or fatty acids in yeast like Candida, generating acyl-CoA for energy production or industrial synthesis of dicarboxylic acids [5]. In contrast, mammalian tissues typically employ a different enzyme, fatty alcohol dehydrogenase, which requires NAD+ as a cofactor [5].
The global market for long-chain fatty alcohols is experiencing steady growth, valued at approximately USD 6.01 billion in 2025 and projected to reach USD 8.49 billion by 2032 (CAGR of 5.07%) [6]. Key drivers include:
Avocado seeds, representing approximately 16% of the fruit's dry weight, constitute a significant agro-industrial by-product with substantial potential for valorization in pharmaceutical and nutraceutical applications. Global avocado production has reached approximately 8.98 million tonnes annually, generating substantial waste streams that pose both environmental challenges and opportunities for resource recovery [1]. The seeds contain a diverse array of bioactive phytochemicals including phenolic compounds, flavonoids, tannins, saponins, and alkaloids, which demonstrate significantly higher concentrations compared to the pulp and peel portions of the fruit [2] [1].
Research indicates that avocado seeds possess greater phenolic content and antioxidant activity than other fruit components, making them particularly promising for drug development and functional food applications [3]. The major bioactive compounds identified in avocado seeds include catechin, epicatechin, procyanidin B1, and trans-5-O-caffeoyl-D-quinic acid, which contribute substantially to their demonstrated bioactivities [4]. The growing interest in sustainable sourcing of bioactive compounds has accelerated research into optimized extraction methodologies and comprehensive characterization of these underutilized resources for pharmaceutical and nutraceutical applications [5] [6].
Avocado seeds contain a diverse array of bioactive compounds with demonstrated health benefits. The composition and concentration of these compounds vary depending on avocado variety, cultivation conditions, and extraction methods [2]. The table below summarizes the major bioactive compounds identified in avocado seeds and their respective concentrations.
Table 1: Major Bioactive Compounds in Avocado Seeds
| Compound Class | Specific Compounds | Concentration Range | Extraction Method |
|---|---|---|---|
| Phenolic Acids | trans-5-O-caffeoyl-D-quinic acid, Vanillic acid, 4-Hydroxybenzoic acid | 0.8-2.1 mg/g dw | Ethanol (40-80%), Microwave-assisted |
| Flavonoids | Catechin, Epicatechin, Procyanidin B1, Procyanidin B2 | 1.2-3.4 mg/g dw | Methanol (80%), Acidified methanol |
| Flavonoid Glycosides | Hesperidin, Naringin, Rutin, Quercetin derivatives | 0.5-1.8 mg/g dw | Ethanol (60-80%), Maceration |
| Tannins | Condensed tannins | 15-25% of total extract | Acidified methanol (0.5N HCl) |
| Other Compounds | Pyrogallol, Alkaloids, Saponins | Varies by variety | Solvent-dependent |
The phenolic profile of avocado seeds is dominated by hydroxycinnamic acids (particularly caffeoylquinic acid derivatives) and hydroxybenzoic acids (including vanillic acid and 4-hydroxybenzoic acid) [4] [7]. These compounds contribute significantly to the antioxidant potential of seed extracts through free radical scavenging and metal chelation mechanisms. Among flavonoids, catechin and epicatechin are the most abundant, accompanied by their dimeric forms (procyanidins B1 and B2) [4]. The seeds also contain significant amounts of flavonoid glycosides such as hesperidin, naringin, and rutin, though these are typically found in lower concentrations compared to the peel [2].
The quantitative composition of these bioactive compounds is significantly influenced by extraction parameters, including solvent type, temperature, and technique [7] [1]. For instance, methanol extracts (80%) generally yield higher total phenolic content compared to ethanolic extracts, while acidified methanol (0.5N HCl) is particularly effective for tannin extraction [2]. The optimization of these extraction conditions is crucial for maximizing the recovery of target compounds for pharmaceutical applications.
The recovery of bioactive compounds from avocado seeds is highly dependent on extraction methodology, with both conventional and innovative techniques employed. The efficiency of these methods varies significantly based on process parameters and solvent selection [1]. The following table compares the major extraction techniques used for avocado seeds.
Table 2: Comparison of Extraction Techniques for Avocado Seed Bioactives
| Extraction Method | Optimal Conditions | Total Phenolic Content (mg GAE/g) | Antioxidant Activity (DPPH, μM TE/g) | Key Advantages |
|---|---|---|---|---|
| Maceration | 40-80% ethanol, 49.3°C, 14.3:1 mL/g, 60 min | 44.24 | 564.82 | Simple, industrial preference, scalable |
| Microwave-Assisted Extraction (MAE) | Optimized microwave parameters, green solvents | 25-30% higher than maceration | 20-35% higher than maceration | Reduced time, higher yield, lower solvent use |
| Ultrasound-Assisted Extraction (UAE) | 40-60% amplitude, 50°C, 70% ethanol | Comparable to MAE | Comparable to MAE | Enhanced mass transfer, moderate equipment cost |
| Pressurized Liquid Extraction (PLE) | High pressure, 100-200°C, green solvents | Highest yield reported | Maximum recovery | Superior for thermostable compounds |
| Supercritical Fluid Extraction (SFE) | CO₂ with modifiers, optimized P/T | Selective compound recovery | Varies by target compounds | Solvent-free, high purity extracts |
Solvent composition dramatically impacts extraction efficiency, with ethanol concentrations between 40-80% demonstrating optimal recovery of phenolic compounds [7]. Temperature is another critical parameter, with optimal extraction typically occurring between 49.3-60°C for conventional methods, as higher temperatures may degrade thermolabile compounds [7]. Emerging techniques like microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) have shown superior efficiency compared to traditional maceration, yielding 25-35% higher bioactive compound recovery with reduced solvent consumption and processing time [3] [1].
Novel extraction strategies such as pressurized liquid extraction (PLE) and supercritical fluid extraction (SFE) offer promising alternatives for selective compound recovery with minimal solvent residue [1] [8]. These methods are particularly valuable for pharmaceutical applications where extract purity is paramount. The choice of extraction method must balance efficiency, compound stability, and scalability while considering the intended application of the final extract [1].
Avocado seed extracts demonstrate potent antioxidant properties through multiple mechanisms, including free radical scavenging, metal ion chelation, and reducing power. The extracts exhibit significant activity against various reactive oxygen species (ROS), including peroxyl, superoxide, and hypochlorous acid [4]. Quantitative assessment using multiple assays reveals strong dose-dependent responses, with the Fuerte variety showing particularly high activity in both DPPH (564.82 μmTE/g) and ABTS (804.40 μmTE/g) assays [7].
The antioxidant capacity correlates strongly with total phenolic content, indicating that phenolic compounds are the primary contributors to this activity [4] [2]. Key compounds responsible for antioxidant effects include procyanidin B2 and epicatechin in the peel, and trans-5-O-caffeoyl-D-quinic acid, procyanidin B1, catechin, and epicatechin in the seed [4]. Online HPLC-ABTS●+ analyses confirmed the significant contribution of these specific compounds to the overall antioxidant potential [4].
Avocado seed extracts demonstrate notable anti-inflammatory effects, particularly in suppressing pro-inflammatory mediators. Studies have shown that peel extracts from the Fuerte variety significantly inhibit TNF-α release (459.3 pg/mL) and nitric oxide (NO) production (8.5 μM) in cellular models [4]. These effects are attributed to the high phenolic content and antioxidant activity of the extracts, which modulate inflammatory signaling pathways.
The inhibition of matrix metalloproteinases (MMPs) represents another mechanism through which avocado seed compounds exert anti-inflammatory and potential anti-aging effects [3]. Microwave-assisted extracts of avocado peel have shown high MMP inhibitory capacity, suggesting their potential in preventing extracellular matrix degradation and inflammatory tissue damage [3].
The bioactive compounds in avocado seeds show significant potential for various pharmaceutical and nutraceutical applications. Their diverse biological activities make them promising candidates for developing therapeutic interventions for multiple health conditions.
Neuroprotective Agents: Avocado peel extracts have demonstrated neuroprotective effects in experimental models, suggesting potential applications in neurodegenerative disorders [7]. The high concentration of phenolic compounds and antioxidant activity may help mitigate oxidative stress in neuronal tissues, which is implicated in conditions like Alzheimer's and Parkinson's diseases.
Anti-inflammatory Pharmaceuticals: The significant suppression of TNF-α and nitric oxide production by avocado peel extracts indicates potential for developing natural anti-inflammatory medications [4]. These could offer alternatives to synthetic anti-inflammatory drugs with fewer side effects, particularly for chronic inflammatory conditions.
Anticancer Applications: The diverse phytochemical composition of avocado seeds, including flavonoids, tannins, and alkaloids, has been associated with anticancer properties in preliminary studies [1]. These compounds may induce apoptosis, inhibit proliferation, and prevent metastasis through multiple molecular pathways, though further research is needed to elucidate precise mechanisms.
Functional Foods and Nutraceuticals: Avocado seed extracts can be incorporated into functional food products or developed as dietary supplements to enhance antioxidant status and reduce oxidative stress in consumers [5] [6]. The extracts offer natural alternatives to synthetic antioxidants like BHA and BHT, aligning with clean label trends in food and supplement industries.
Proper sample preparation is crucial for obtaining reproducible results in avocado seed extraction studies. The standardized protocol involves the following steps:
Maceration remains the most widely used conventional method for avocado seed extraction, particularly in industrial settings due to its simplicity and scalability [7]. The optimized protocol includes:
Microwave-assisted extraction offers improved efficiency and reduced processing time compared to conventional methods [3]. The optimized protocol includes:
Comprehensive characterization of avocado seed extracts requires multiple analytical techniques:
The following diagram illustrates the comprehensive workflow for extracting and analyzing bioactive compounds from avocado seeds:
Avocado seed extraction and analysis workflow
The following diagram illustrates the primary biological mechanisms and signaling pathways modulated by avocado seed bioactive compounds:
Biological mechanisms of avocado seed bioactives
Avocado seeds represent a valuable source of diverse bioactive compounds with significant potential for pharmaceutical and nutraceutical applications. The optimization of extraction parameters, particularly using green technologies like MAE and UAE, can significantly enhance the recovery efficiency of these valuable compounds [3] [1]. The demonstrated biological activities, including potent antioxidant and anti-inflammatory effects, provide a strong scientific basis for further development of avocado seed extracts as therapeutic agents [4] [7].
Future research should focus on standardizing extraction protocols to ensure reproducibility and comparability between studies. Additionally, more comprehensive clinical trials are needed to validate the efficacy and safety of avocado seed extracts in humans. The development of appropriate stabilization technologies, such as encapsulation emulsions, will be crucial for maintaining the bioactivity of these compounds in final products [6]. Finally, life cycle assessments and techno-economic analyses are necessary to evaluate the sustainability and economic viability of large-scale utilization of avocado seed by-products [5] [6].
The tables below consolidate key experimental and predicted data for Avocadene 1-acetate (CAS 24607-09-8).
Table 1: Basic Identifiers and Physicochemical Properties
| Property | Value | Source / Method |
|---|---|---|
| CAS Number | 24607-09-8 | [1] [2] [3] |
| Molecular Formula | C₁₉H₃₆O₄ | [1] [2] |
| Average Molecular Weight | 328.49 g/mol | [1] [2] |
| IUPAC Name | 2,4-dihydroxyheptadec-16-en-1-yl acetate | [2] [3] |
| Melting Point | 145.37 °C (Mean/Weighted MP, predicted); 58-59 °C (experimental) | [1] [2] |
| Boiling Point | 413.54 °C (Adapted Stein & Brown method, predicted) | [1] |
| LogP (Octanol-Water) | 5.42 (KOWWIN v1.68 estimate) | [1] |
| Water Solubility | 0.1945 mg/L at 25 °C (WSKOW v1.42 estimate) | [1] |
| Vapor Pressure | 1.81E-009 mm Hg at 25 °C (Modified Grain method) | [1] |
Table 2: Predicted ADMET and Environmental Fate Properties
| Property | Value | Source / Method |
|---|---|---|
| Henry's Law Constant | 1.63E-008 atm-m³/mole (Bond Method) | [1] |
| Ready Biodegradability | Yes | [1] |
| Biowin4 (Primary Survey Model) | 3.8617 (days) | [1] |
| Soil Adsorption Coefficient (Koc) | 270 L/kg (MCI method); 1083 L/kg (Kow method) | [1] |
| Atmospheric Oxidation Half-Life | 0.163 Days (Hydroxyl Radicals Reaction) | [1] |
| Bioaccumulation Factor (BCF) | 74.39 L/kg wet-wt (regression-based method) | [1] |
| Volatilization from Water | Half-Life (Model River): 2713 days | [1] |
| Removal in Wastewater Treatment | Total removal: 87.19% (primarily sludge adsorption) | [1] |
While a full whitepaper is constrained by available data, here is a deeper dive into key experimental findings and contexts.
Current search results do not provide elucidated signaling pathways specifically for this compound. Its broader context involves acetate metabolism in health and disease.
The diagram below outlines a generalized research workflow for investigating a natural compound like this compound, from source to mechanism.
Generalized research workflow for a natural product like this compound.
Regarding its potential biological context, acetate is a key biomolecule at the nexus of metabolism and epigenetics [6]. Once inside a cell, acetate can be activated by enzymes like ACSS2 (Acyl-CoA Short-Chain Synthetase Family Member 2) to form acetyl-CoA. This acetyl-CoA serves as a critical substrate for:
The available data suggests several promising research avenues for this compound and related avocado polyols:
Avocado acetogenins are a unique class of polyketide-derived natural products found specifically in avocado (Persea americana Mill.) tissues, including the fruit, seed, leaves, and stems. These lipophilic compounds are characterized by their C-17 (avocatins), C-19 (pahuatins), or C-19 (persenins) fatty acid-derived backbones with terminal unsaturated lactone rings and various oxygenated functional groups along the aliphatic chain [1] [2]. Unlike annonaceous acetogenins from the Annonaceae family which typically contain C-32/C-34 chains with tetrahydrofuran rings, avocado acetogenins are generally aliphatic acetogenins without these cyclic ether moieties, though they share the characteristic terminal γ-lactone structure [3] [4]. These specialized metabolites are primarily synthesized and stored in lipid-containing idioblasts—specialized cells distributed throughout avocado tissues that constitute up to 2% of the mesocarp volume and serve as chemical defense structures [1].
The classification of avocado acetogenins has been systematically organized through metabolomic approaches, which have identified three main families based on their carbon backbone length and structural features. Avocatins represent the C-17 acetogenins, while pahuatins and persenins correspond to C-19 and C-21 derivatives, respectively [2]. Among the most studied individual compounds are avocadyne (a C-17 terminal alkyne derivative), avocadene (a C-17 diene derivative), and persin ((Z,Z)-1-acetyloxy-2-hydroxy-12,15-heneicosadien-4-one) [5] [6]. Recent research has revealed that acetogenin profiles remain remarkably stable in avocado mesocarp during fruit maturation and postharvest ripening, while seed tissues demonstrate dynamic changes in acetogenin composition during early maturation, suggesting tissue-specific biosynthesis and regulation [1].
The structure-activity relationships of avocado acetogenins have been systematically investigated through comparative biological studies of naturally occurring variants and synthetic analogs. Research has identified several critical structural elements that dictate their bioactivity and selectivity:
Terminal unsaturated bond: The presence and type of terminal unsaturation significantly influences biological activity. Avocadyne, characterized by a terminal triple bond, demonstrates superior suppression of mitochondrial fatty acid oxidation compared to monoene or diene analogs [5]. This structural feature enhances the compound's ability to inhibit key mitochondrial enzymes, particularly those involved in β-oxidation processes.
Carbon chain length: The odd-numbered carbon chain (typically C-17, C-19, or C-21) is essential for optimal membrane interaction and target recognition. Studies indicate that C-17 derivatives generally exhibit more potent biological effects compared to their longer-chain counterparts, likely due to improved cellular uptake or binding affinity to molecular targets [5] [2].
Stereochemistry: The specific stereoconfiguration of oxygenated moieties significantly influences bioactivity. For instance, the relative stereochemistry of hydroxyl groups along the aliphatic chain affects hydrogen bonding capacity and molecular conformation, thereby modulating interactions with enzymatic targets [5].
Oxygenated functional groups: The position and nature of oxygenated moieties (hydroxyl, acetyloxy, ketone) dramatically influence potency. Acetylation of hydroxyl groups typically enhances lipophilicity and membrane permeability, while free hydroxyls contribute to hydrogen bonding capacity with target proteins [3].
Aliphatic chain unsaturation: The presence and position of double bonds along the carbon chain affect molecular flexibility and membrane fluidity, with mid-chain unsaturation typically increasing compound flexibility and bioactivity [1].
Table 1: Structural features and their correlation with bioactivity in avocado acetogenins
| Structural Feature | Bioactivity Impact | Optimal Configuration | Mechanistic Influence |
|---|---|---|---|
| Terminal unsaturation | Mitochondrial inhibition potency | Terminal triple bond (alkyne) | Enhanced complex I inhibition & FAO suppression |
| Carbon chain length | Cellular uptake & target affinity | C-17 (avocadene, avocadyne) | Improved membrane permeability & binding |
| Hydroxyl groups | Hydrogen bonding capacity | Multiple at C-2, C-4 positions | Target recognition & complex formation |
| Acetyloxy groups | Lipophilicity & stability | Mono-acetylation at C-1 | Increased membrane permeability |
| Overall stereochemistry | Target specificity | Natural configuration preferred | Optimal enzyme active site fitting |
FAO = Fatty Acid Oxidation
Recent research on avocadyne has demonstrated that specific structural modifications can dramatically alter biological activity. The terminal triple bond in avocadyne was identified as particularly critical for its ability to suppress mitochondrial fatty acid oxidation, with synthetic analogs lacking this feature showing significantly reduced potency [5]. Additionally, the stereochemical configuration at key chiral centers influences the compound's conformational flexibility and ability to interact with mitochondrial targets, with natural stereoisomers typically exhibiting superior activity compared to their enantiomers [5].
Table 2: Bioactivity comparison of selected avocado acetogenins
| Compound | Chain Length | Key Functional Groups | Reported Bioactivities | Potency Range |
|---|---|---|---|---|
| Avocadyne | C-17 | Terminal alkyne, hydroxyls | Anti-leukemia, fatty acid oxidation suppression | IC~50~: 0.1-1 µM (in vitro) |
| Avocadene | C-17 | Diene, hydroxyls | Antimicrobial, antioxidant | MIC: 3.9-9.8 ppm (antimicrobial) |
| Persin | C-19 | Diene, acetyloxy, ketone | Anticancer, toxic to animals | Cytotoxic at 10-100 µg/mL |
| AcO-avocadenyne | C-17 | Terminal alkyne, acetyloxy | Anti-clostridial, spore germination inhibition | MIC: 3.9-9.8 ppm |
| AcO-avocadene | C-17 | Diene, acetyloxy | Anti-clostridial, sporostatic | Bacteriostatic at 5-10 ppm |
Avocado acetogenins exert their diverse biological effects primarily through mitochondrial targeting, with several key mechanisms identified:
Mitochondrial complex I inhibition: Multiple acetogenins, particularly avocadyne, demonstrate potent inhibition of NADH dehydrogenase (Complex I) in the mitochondrial electron transport chain [5] [4]. This inhibition disrupts cellular energy production by impairing ATP synthesis, leading to energy crisis in susceptible cells. The structural requirements for this activity include the terminal unsaturated bond and appropriate chain length for optimal binding to the complex I active site [5].
Fatty acid oxidation suppression: Avocadyne specifically suppresses mitochondrial fatty acid oxidation through structural features that include the terminal triple bond and stereochemistry [5]. This disruption of lipid metabolism further contributes to the energy depletion effects in target cells, particularly in cancer cells with high metabolic demands.
Modulation of lipid metabolism: Several acetogenins influence lipid biosynthetic pathways, including inhibition of acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis [1]. This dual targeting of both fatty acid synthesis and oxidation creates a comprehensive disruption of cellular lipid homeostasis.
The following diagram illustrates the primary molecular targets and signaling pathways affected by avocado acetogenins:
Avocado acetogenins primarily target mitochondrial functions, leading to apoptotic cell death through multiple interconnected pathways.
The selective cytotoxicity of avocado acetogenins between normal and malignant cells represents a key area of investigation. Research indicates that this selectivity may stem from differential metabolic profiles between cell types, with cancer cells demonstrating heightened sensitivity due to their increased reliance on mitochondrial respiration and fatty acid oxidation for energy production [5] [7]. This differential effect forms the basis for the potential development of avocado acetogenins as anti-cancer agents, particularly for hematological malignancies like leukemia [5].
The membrane composition of target cells also influences susceptibility to acetogenins. Bacterial cells with different membrane structures exhibit varying sensitivity, with Gram-positive bacteria such as Listeria monocytogenes and Clostridium sporogenes showing particular vulnerability to the membrane-disrupting effects of these compounds [8]. This specificity underscores the importance of lipid membrane interactions in the mechanism of action of avocado acetogenins and explains their broad antimicrobial properties against specific pathogens.
The study of avocado acetogenins requires specialized extraction and purification protocols to isolate these lipophilic compounds from complex avocado matrices:
Lipid extraction: The modified Folch method is widely employed for initial extraction, using a 2:1 chloroform-methanol mixture (v/v) [9] [10]. Tissue samples (10-100 mg) are homogenized in the solvent mixture using a high-speed homogenizer, followed by phase separation via centrifugation (5 min, 8,000 × g). The organic phase is collected, and the extraction repeated twice with fresh solvent. Combined organic phases are evaporated under vacuum at 55°C and stored at -20°C until analysis [10].
Acetogenin enrichment: For targeted acetogenin analysis, extracts are dissolved in hexane-water mixture (1:1, v/v) and vigorously vortexed. After phase separation by centrifugation, the organic phase containing acetogenins is collected, and the process repeated twice. Pooled hexane phases are evaporated under nitrogen stream, and residues reconstituted in appropriate solvents for analysis [10].
Fractionation of lipid classes: For lipidomic studies, extracts can be fractionated using solid-phase extraction or preparative thin-layer chromatography to separate triacylglycerols (TAGs), diacylglycerols (DAGs), monoacylglycerols (MAGs), and polar lipids (PL) before transesterification to profile bound acetogenins and fatty acids [9].
The following workflow illustrates the key steps in acetogenin research from extraction to functional analysis:
Comprehensive workflow for studying avocado acetogenins from extraction to bioactivity assessment.
Advanced analytical techniques are required for comprehensive characterization of avocado acetogenins:
Liquid Chromatography-Mass Spectrometry (LC-MS): Reversed-phase LC using C-18 columns with gradient elution (typically water-acetonitrile with 0.1% formic acid) coupled to high-resolution mass spectrometers is the primary method for separation and identification [1] [2]. Electrospray ionization (ESI) in positive mode provides optimal sensitivity for detecting protonated molecular ions [M+H]⁺.
Targeted metabolomics: For quantitative analysis, multiple reaction monitoring (MRM) can be employed following optimization of collision energies for specific transitions [2]. This approach enables precise quantification of known acetogenins across different tissue types and developmental stages.
Structural elucidation: Combined application of LC-MS and NMR spectroscopy (particularly 1D and 2D experiments including COSY, HSQC, and HMBC) provides comprehensive structural information, including stereochemical configuration [7].
Cytotoxicity assays: Standard protocols include MTT or XTT assays to assess cell viability after 24-72 hours of exposure to acetogenins. Leukemia cell lines (e.g., HL-60, MV4-11) are typically used at densities of 5-10 × 10³ cells/well in 96-well plates, with incubation periods of 48-72 hours [5].
Antimicrobial testing: Broth microdilution methods according to CLSI guidelines determine minimum inhibitory concentrations (MICs) against target bacteria like Listeria monocytogenes and Clostridium sporogenes [8]. Typical inoculum sizes are 5 × 10⁵ CFU/mL, with incubation at appropriate temperatures for 24-48 hours.
Mitochondrial function assays: Oxygen consumption rates (OCR) measured with Seahorse XF Analyzers or similar systems evaluate effects on oxidative phosphorylation. Cells are seeded in specialized microplates and basal OCR measured before and after compound addition [5].
Fatty acid oxidation inhibition: Radioisotopic methods using ¹⁴C-palmitate or fluorescent probes that detect β-oxidation intermediates can quantify suppression of fatty acid oxidation [5].
Avocado acetogenins demonstrate a remarkable range of biological activities with potential therapeutic applications:
Anti-leukemia activity: Avocadyne exhibits selective cytotoxicity against leukemia cell lines, including MV4-11 AML cells, through dual inhibition of mitochondrial complex I and fatty acid oxidation [5]. This targeted activity against hematological malignancies represents one of the most promising therapeutic applications, with studies demonstrating potency in the low micromolar range.
Antimicrobial effects: Acetogenin-enriched extracts from avocado seeds show potent anti-clostridial activity, particularly against Clostridium sporogenes endospore germination and vegetative growth [8]. The compounds AcO-avocadenyne and AcO-avocadene demonstrate MIC values of 3.9-9.8 ppm, with a primarily bacteriostatic mechanism that shows remarkable stability under various food processing conditions.
Antioxidant properties: Several avocado acetogenins function as effective lipophilic antioxidants, protecting against lipid and protein oxidation in biological systems [8]. This activity suggests potential applications in mitigating oxidative stress-related pathologies.
Insecticidal and fungicidal activity: Naturally occurring acetogenins in avocado tissues provide chemical defense against herbivores and pathogens, with persin identified as a key mediator of these protective effects [1] [6].
The dual nature of avocado acetogenins as both potential therapeutics and toxins requires careful consideration:
Species-specific toxicity: Avocado consumption causes significant toxicity in some animal species (including birds, goats, sheep, and companion animals), with symptoms including respiratory distress, myocardial damage, and mastitis in lactating animals [6]. These toxic effects have been attributed primarily to persin, though comprehensive quantification in affected tissues remains limited.
Dose-dependent effects: Research demonstrates that biological responses to acetogenins follow biphasic patterns, with low concentrations potentially exhibiting beneficial bioactivities while higher concentrations trigger toxic effects [6]. This dose dependency underscores the importance of precise concentration control in potential therapeutic applications.
Metabolic fate: Preliminary investigations using synthesized labeled persin aim to determine absorption, distribution, metabolism, and excretion patterns [6]. These studies will provide critical insights into the compound's bioavailability, tissue accumulation, and potential metabolic activation or detoxification pathways.
Avocado acetogenins represent a chemically unique class of bioactive compounds with significant potential for various applications. The structure-activity relationship studies conducted to date have identified key structural features responsible for their biological effects, particularly the critical importance of the terminal unsaturation, carbon chain length, and stereochemistry. Their primary mechanism of action through mitochondrial targeting explains both their therapeutic potential and toxicity profiles.
Significant research gaps remain in our understanding of these compounds. Future studies should focus on:
This compound is a bioactive fatty alcohol ester belonging to the class of long-chain polyhydroxylated fatty alcohols (PFAs) predominantly found in avocado by-products. This specialized metabolite, along with its related compounds, has attracted significant scientific interest due to its diverse pharmacological potential, including demonstrated anti-cancer properties, anti-inflammatory effects, and antioxidant capabilities [1]. With global avocado production exceeding 8.98 million tons annually [2], substantial quantities of processing by-products (peel and seed representing 11-17% and 16% of fruit weight, respectively) are generated, creating both disposal challenges and valuable opportunities for bioactive compound recovery [3]. This document provides detailed application notes and standardized protocols for the extraction, characterization, and bioactivity assessment of this compound from underutilized avocado by-products, specifically targeting research and drug development applications.
The circular economy approach to avocado processing emphasizes valorization of waste streams, with avocado peel and seeds representing rich sources of diverse bioactive compounds beyond this compound, including phenolic acids, flavonoids, procyanidins, and tocopherols [4] [3]. Efficient extraction and characterization of these specialized metabolites require optimized methodologies that balance yield, reproducibility, and scalability while maintaining compound integrity. These protocols address the growing need for standardized procedures in this emerging research area, with particular emphasis on green extraction principles and analytical validation suitable for pharmaceutical development.
This compound (CAS: 24607-09-8) is systematically named as 2,4-dihydroxyheptadec-16-en-1-yl acetate with the molecular formula C₁₉H₃₆O₄ and an average molecular weight of 328.4867 g/mol [5]. The compound is characterized by a 17-carbon aliphatic chain with specific structural features including a terminal double bond between positions 16-17, hydroxyl groups at positions 2 and 4, and an acetyl ester moiety at position 1 [5] [1]. This unique combination of functional groups contributes to both the compound's bioactivity and its physicochemical properties, including amphiphilicity that enables self-assembly at oil-water interfaces [1].
Table 1: Physicochemical Properties of this compound
| Property | Value | Measurement Method/Reference |
|---|---|---|
| Molecular Formula | C₁₉H₃₆O₄ | FooDB [5] |
| Average Molecular Weight | 328.4867 g/mol | FooDB [5] |
| Melting Point | 58-59°C | Fisher-Johns apparatus [5] |
| Water Solubility | 0.0034 g/L | ALOGPS prediction [5] |
| logP | 4.74 | ALOGPS prediction [5] |
| pKa (Strongest Acidic) | 14.3 | ChemAxon prediction [5] |
| pKa (Strongest Basic) | -2.7 | ChemAxon prediction [5] |
| Hydrogen Bond Donor Count | 2 | FooDB [5] |
| Hydrogen Bond Acceptor Count | 4 | FooDB [5] |
| Rotatable Bond Count | 17 | FooDB [5] |
The compound exhibits limited aqueous solubility but shows good solubility in organic solvents such as ethanol, ethyl acetate, and medium-chain triglycerides, making it suitable for formulation in lipid-based delivery systems [1]. Its amphiphilic nature enables interfacial activity, which has been exploited in the development of self-emulsifying drug delivery systems (SEDDS) [1]. This compound often co-occurs with its structural analog avocadyne (which contains an alkyne moiety instead of the alkene), and the 1:1 mixture known as avocatin B has been shown to exhibit enhanced bioactivity in several experimental models, potentially due to eutectic behavior that lowers the melting point and increases molecular disorder [1].
Avocado processing by-products, particularly peel and seeds, contain diverse bioactive compounds that vary significantly between varieties and maturation stages. The Hass variety, one of the most commercially important cultivars, has been extensively studied for its phenolic content and antioxidant capacity [4] [6] [3]. Beyond this compound, these matrices contain numerous specialized metabolites with demonstrated biological activities, creating opportunities for the extraction of multiple value-added compounds from the same starting material.
Table 2: Bioactive Compounds in Avocado By-Products
| Avocado Part | Major Bioactive Compounds | Reported Concentration | Reference |
|---|---|---|---|
| Peel | Procyanidin B2, Epicatechin, Vanillic acid, 4-Hydroxyphenylacetic acid | 44.24 mg GAE/g dw (TPC) | [6] [3] |
| Seed | trans-5-O-Caffeoyl-D-quinic acid, Procyanidin B1, Catechin, Epicatechin | 786.08 mg QE/g dw (TFC) | [6] |
| Seed | Avocadene, Avocadyne, Polyhydroxylated fatty alcohols | Varies with extraction method | [1] |
| Peel | δ-Tocopherol, Oleic acid, Linoleic acid | Higher than pulp | [2] |
The maturation stage significantly impacts the phytochemical profile of avocado by-products. Unripe avocado peel has been shown to contain higher levels of certain phenolic compounds compared to ripe peel, with optimized extraction conditions yielding 44.24 mg GAE/g dw of total phenolic content, 786.08 mg QE/g dw of total flavonoids, and significant antioxidant capacity measured by multiple assays (DPPH: 564.82 μmTE/g dw, ABTS: 804.40 μmTE/g dw, FRAP: 1006.21 μmTE/g dw) [3]. The fatty acid composition of avocado peel is dominated by oleic acid (41.28-57.93%), followed by palmitic acid (19.90-29.45%) and linoleic acid (8.44-14.95%), with the peel containing higher total tocopherols compared to other fruit parts [2].
Ethanol-based extraction represents a green and scalable approach for recovering this compound and related bioactive compounds from avocado by-products. The following optimized protocol has been validated for both peel and seed materials:
Raw Material Preparation: Fresh avocado peels or seeds should be thoroughly washed with potable water to remove surface contaminants, frozen at -80°C, and lyophilized to preserve labile compounds. The dried material should be ground to a fine powder (particle size 0.5-1.0 mm) using a high-speed electric grinder and stored in vacuum-sealed bags at -18°C until extraction [6] [3].
Ethanol-Water Extraction: Combine 1 g of dried powder with 10 mL of ethanol/water mixture (80:20 v/v) in a sealed glass container. Sonicate the mixture in an ultrasonic bath (40 kHz frequency, 135 W RMS power) for 15 minutes at room temperature (25°C). Centrifuge at 5000 × g for 15 minutes and filter the supernatant through Whatman No. 1 filter paper [6]. The critical parameters to control are ethanol concentration (40-80%), temperature (49.3-60°C), and solvent-to-feed ratio (14.3:1 mL/g) [3].
Concentration and Storage: Concentrate the combined filtrates using a rotary evaporator at temperatures not exceeding 40°C to prevent thermal degradation of bioactive compounds. The concentrated extract can be freeze-dried for long-term storage at -80°C or directly used for further fractionation and analysis.
For industrial-scale applications, cold maceration represents a practical alternative: soak 600 g of dried powder in 3000 mL of ethanol or ethyl acetate (1:5 w/v) in sterile glass containers for 72 hours at room temperature (25 ± 2°C) with occasional shaking every 6-12 hours. Filter through double-layered muslin cloth followed by Whatman No. 1 filter paper, and concentrate using a rotary evaporator [7]. This method typically yields 8.29% for ethanolic extracts and 5.40% for ethyl acetate extracts [7].
Vacuum Liquid Chromatography (VLC) provides an efficient method for fractionating crude extracts to enrich this compound:
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) provides robust quantification and identification of this compound in complex extracts:
Chromatographic Conditions: Use a reversed-phase C18 column (150 × 4.6 mm, 2.6 μm) maintained at 40°C. Employ a binary mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile with the following gradient program: 0-5 min (5% B), 5-25 min (5-95% B), 25-30 min (95% B), 30-31 min (95-5% B), and 31-35 min (5% B) for column re-equilibration. The flow rate should be maintained at 0.4 mL/min with an injection volume of 10 μL [6].
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with the following parameters: ion spray voltage 4500 V, source temperature 450°C, curtain gas 25 psi, nebulizer gas 50 psi, and heater gas 50 psi. Monitor this compound using Multiple Reaction Monitoring (MRM) transitions with m/z 329.3→211.2 for quantification and 329.3→293.3 for confirmation [5].
Gas Chromatography-Mass Spectrometry (GC-MS) is particularly suitable for the analysis of volatile and semi-volatile compounds in avocado leaf extracts and fractionated samples:
Instrumental Parameters: Use an Agilent 7890 GC system equipped with an HP-5 MS column (30 m × 0.32 mm ID × 0.25 μm film thickness) and coupled to a 5975 MSD. Employ the following temperature program: initial temperature 80°C (hold 1 min), ramp 10°C/min to 240°C (hold 6 min). Use helium (99.99% purity) as the carrier gas at a constant flow rate of 1.0 mL/min with a split ratio of 1:50 and injection volume of 1 μL [7].
Compound Identification: Maintain the ion source temperature at 230°C and the quadrupole at 150°C. Acquire mass spectra in the range of m/z 40-500 with electron impact ionization at 70 eV. Identify this compound by comparing its retention time and mass spectrum with those of authentic standards and by matching experimental spectra with the NIST 14 library (match threshold ≥ 80%) [7].
Fourier-Transform Infrared Spectroscopy provides complementary information about functional groups present in extracts:
Comprehensive assessment of antioxidant activity should include multiple complementary assays to address different mechanisms of action:
DPPH Radical Scavenging: Prepare a 0.1 mM methanolic solution of DPPH radical. Mix 50 μL of appropriately diluted extract with 1.0 mL of DPPH solution and dilute to 5.0 mL with methanol. Incubate for 20 minutes in darkness at 25°C and measure absorbance at 517 nm. Calculate scavenging activity as: % Scavenging = [(Ac - As)/Ac] × 100, where Ac is control absorbance and As is sample absorbance [8].
ABTS Radical Scavenging: Generate the ABTS radical cation by reacting 7 mM ABTS solution with 2.45 mM potassium persulfate for 12-16 hours in darkness. Dilute with methanol to an absorbance of 0.700 ± 0.02 at 734 nm. Mix 10 μL of sample with 3 mL of ABTS solution, incubate for 6 minutes at room temperature, and measure absorbance at 734 nm [8].
FRAP Assay: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃ in a 10:1:1 ratio. Incubate at 37°C for 10 minutes. Mix 100 μL of sample with 3 mL of FRAP reagent and incubate for 30 minutes at 37°C. Measure absorbance at 593 nm and express results as μmol Fe²⁺ equivalents per gram of sample [6].
Evaluate anti-inflammatory activity using cell-based assays:
Table 3: Biological Activities of Avocado By-Product Extracts
| Bioactivity | Assay Method | Key Results | Reference |
|---|---|---|---|
| Antioxidant | DPPH radical scavenging | IC₅₀ 4.221 mg/mL (avocado peel) | [8] |
| Antioxidant | ABTS radical scavenging | IC₅₀ 0.855 mg/mL (avocado peel) | [8] |
| Anti-inflammatory | TNF-α suppression | 459.3 pg/mL (Fuerte peel) | [6] |
| Anti-inflammatory | Nitric oxide inhibition | 8.5 μM (Fuerte peel) | [6] |
| Cytotoxic | MTT assay (leukemia cells) | Selective apoptosis induction | [1] |
The following diagram illustrates the complete experimental workflow for the extraction and analysis of this compound from avocado by-products:
Diagram Title: this compound Extraction and Analysis Workflow
The development of effective delivery systems for this compound is essential due to its limited aqueous solubility and potential poor bioavailability. Self-emulsifying drug delivery systems (SEDDS) have shown particular promise:
SEDDS Formulation: Prepare a 1:1 (w/w) mixture of medium-chain triglycerides (e.g., Neobee M5) and polysorbate 80. Dissolve this compound (1-20 mg) in 100 μL of the oil/surfactant phase by heating to 75°C for 2 hours with continuous stirring. Add 900 μL of aqueous phase (PBS, pH 7.4) and vortex for 30 seconds to form fine oil-in-water microemulsions with droplet sizes as small as 20 nanometers [1].
Characterization: Determine droplet size distribution and polydispersity index using dynamic light scattering. Evaluate in vitro cytotoxicity in relevant cell lines (e.g., OCI-AML-2 for leukemia models) using MTT assays, comparing SEDDS formulations with conventional delivery systems [1].
The surface-active properties of this compound and related polyhydroxylated fatty alcohols enable their function as bioactive co-surfactants in microemulsion systems, potentially enhancing drug loading and delivery efficiency for combination therapies [1].
The protocols outlined in this document provide comprehensive methodologies for the extraction, characterization, and bioactivity evaluation of this compound from avocado processing by-products. The optimized ethanol-based extraction offers a green and scalable approach suitable for both research and potential industrial applications, while the comprehensive analytical workflows enable rigorous compound identification and quantification.
Future research should focus on scaling up the extraction processes using green chemistry principles, conducting more extensive in vivo pharmacokinetic and toxicological studies, and exploring synergistic effects between this compound and other bioactive compounds present in avocado by-products. Additionally, further investigation into the molecular mechanisms underlying its bioactivity, particularly its effects on specific pathways such as PI3K/Akt, mTOR, and AMPK signaling, would strengthen its therapeutic potential [9]. The integration of avocado by-product valorization into circular economy models presents exciting opportunities for sustainable pharmaceutical and nutraceutical development.
The following protocol is proposed based on its physicochemical properties and common practices for analyzing similar natural products [1] [2]. This serves as a starting point for development and optimization.
1. Sample Preparation
2. Recommended Chromatographic Conditions
Since an official method does not exist, you will need to develop and validate one. The workflow below outlines this strategic process.
Key Parameters to Optimize [2]:
Once the method is developed, it must be validated. The table below outlines the core validation parameters and target criteria based on ICH guidelines [4] [3].
| Validation Parameter | Experimental Approach | Target Criteria |
|---|---|---|
| Specificity | Inject blank, standard, and sample. Check for interference at the analyte retention time. | No interference from blank or impurities. |
| Linearity & Range | Analyze a minimum of 5 concentrations in the expected range (e.g., 50-150% of target concentration). | Correlation coefficient (r²) ≥ 0.997 [4]. |
| Accuracy (Recovery) | Spike known amounts of analyte into a sample matrix and calculate % recovery. | Recovery between 98.0% and 102.0%. |
| Precision | Repeatability: Multiple injections of the same sample on the same day. Intermediate Precision: Same test on different days, by different analysts. | Relative Standard Deviation (RSD) ≤ 2.0% [4]. | | Sensitivity (LOD/LOQ) | Determine based on Signal-to-Noise ratio (S/N). | LOD: S/N ≈ 3:1, LOQ: S/N ≈ 10:1 [4]. | | Robustness | Deliberately vary parameters (e.g., temperature ±2°C, flow rate ±0.1 mL/min). | Method remains unaffected by small, deliberate changes. |
The developed HPLC method can be crucial for analyzing Avocadene and its derivatives in modern drug delivery systems. Research indicates that a 1:1 molar mixture of avocadene and avocadyne (Avocatin B) functions as a novel bioactive co-surfactant in Self-Emulsifying Drug Delivery Systems (SEDDS) [5]. An HPLC method would be essential for:
Acetyl-CoA carboxylase (ACC) is a rate-limiting enzyme in the fatty acid synthesis pathway that catalyzes the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA. This reaction represents the first committed step in de novo lipogenesis (DNL) and serves as a critical regulatory point in cellular metabolism. Two isoforms exist in mammals: ACC1 (cytosolic) primarily provides malonyl-CoA for fatty acid biosynthesis, while ACC2 (mitochondrial-associated) produces malonyl-CoA that inhibits carnitine palmitoyltransferase I (CPT-1), thereby regulating mitochondrial fatty acid β-oxidation [1] [2]. The pivotal role of ACC in coordinating lipid metabolism makes it an attractive therapeutic target for multiple disease areas, including nonalcoholic steatohepatitis (NASH), type 2 diabetes, obesity, and various cancers characterized by dysregulated lipogenesis [1] [3].
The development of ACC inhibitors has gained substantial momentum in recent years, with several candidates advancing to clinical trials. These inhibitors primarily function through two distinct mechanisms: allosteric inhibition of the biotin carboxylase (BC) domain or interference with dimerization of the ACC enzyme complex, which is essential for its catalytic activity [4]. ACC inhibition reduces hepatic steatosis by simultaneously suppressing DNL and enhancing mitochondrial β-oxidation, making it particularly relevant for metabolic diseases [1]. Additionally, many cancer cells demonstrate heightened lipogenic dependence, rendering them vulnerable to ACC inhibition, which disrupts membrane biosynthesis and energy storage required for rapid proliferation [5] [3].
Researchers have developed a comprehensive suite of assays to evaluate ACC inhibition across enzymatic, cellular, and in vivo contexts. Each assay type provides complementary information about inhibitor potency, mechanism of action, and therapeutic potential. The table below summarizes the primary assay categories used in ACC inhibitor development:
Table 1: Key Assay Types for ACC Inhibition Profiling
| Assay Category | Specific Readouts | Applications | Key Advantages |
|---|---|---|---|
| Enzymatic Assays | Malonyl-CoA production, ATP consumption, NADH oxidation | Initial compound screening, mechanism of action studies | High throughput, direct target engagement, controlled conditions |
| Cellular Efficacy | De novo lipogenesis inhibition, proliferation assays, apoptosis markers | Cellular potency, selectivity, predictive efficacy | Physiological relevance, pathway engagement assessment |
| Functional Metabolic | Oxygen consumption rate (OCR), extracellular acidification rate (ECAR), mitochondrial function | Metabolic profiling, bioenergetic impact | Real-time kinetics, comprehensive metabolic phenotyping |
| In Vivo Efficacy | Hepatic steatosis reduction, liver enzyme improvement, tumor growth inhibition | Preclinical therapeutic efficacy, safety assessment | Integrated physiological response, translational relevance |
The experimental workflow for comprehensive ACC inhibitor characterization typically progresses through multiple validation stages, as illustrated in the following diagram:
Several ACC inhibitors have demonstrated promising preclinical and clinical results. The following table summarizes key quantitative findings for leading ACC inhibitors across various experimental models:
Table 2: Efficacy Data for Selected ACC Inhibitors in Preclinical and Clinical Studies
| Compound | Model System | Key Efficacy Parameters | Results | Reference |
|---|---|---|---|---|
| GS-0976 (Firsocostat) | Patients with NASH (12 weeks) | ≥30% reduction in MRI-PDFF | 70% of patients | [1] |
| GS-0976 (Firsocostat) | Patients with NASH | Reduction in liver stiffness (MRE) | 9% reduction | [1] |
| ND-630 | Rat model of NAFLD | Hepatic steatosis reduction | 64% decrease | [4] |
| ND-630 | Rat model of NAFLD | Insulin sensitivity improvement | 43% increase | [4] |
| ND-646 | NSCLC mouse model (Kras;Trp53−/−) | Tumor growth inhibition (monotherapy) | 87% reduction | [3] |
| ND-646 | NSCLC mouse model (Kras;Trp53−/−) | Tumor growth inhibition (with carboplatin) | 91% reduction | [3] |
| PF-05221304 (Clesacostat) | Human clinical trial (NASH) | Hepatic de novo lipogenesis | Significant reduction | [6] |
The structural and functional relationships of ACC and its inhibitors can be visualized through the following pathway diagram, which illustrates the key metabolic processes affected by ACC inhibition:
The measurement of de novo lipogenesis (DNL) in cultured cells provides a functional readout of ACC inhibition efficacy in a physiologically relevant context. This protocol has been optimized for cancer cell lines (e.g., glioblastoma, NSCLC) and primary hepatocytes [5] [3].
Assessment of mitochondrial function and glycolytic activity provides crucial insights into the metabolic consequences of ACC inhibition, particularly the interplay between reduced lipogenesis and enhanced fatty acid oxidation [5].
Evaluation of ACC inhibitors in animal models of nonalcoholic steatohepatitis provides critical preclinical data on efficacy and potential therapeutic utility [1] [4].
ACC inhibition has emerged as a promising therapeutic strategy for various cancers characterized by dysregulated lipogenesis. In non-small cell lung cancer (NSCLC) models, the ACC inhibitor ND-646 demonstrated profound tumor growth inhibition (87% as monotherapy, 91% in combination with carboplatin) in genetically engineered mouse models (Kras;Trp53−/−) [3]. Similarly, in glioblastoma multiforme, the dual ACC1/ACC2 inhibitor significantly reduced cellular proliferation and de novo lipogenesis in U87 EGFRvIII cells, which display heightened lipogenic dependence compared to their wild-type counterparts [5].
The mechanistic basis for ACC inhibition in cancer therapeutics involves disruption of multiple metabolic pathways essential for tumor growth and survival:
The development of robust ACC inhibition assays has been instrumental in advancing therapeutic candidates for metabolic diseases and cancer. The protocols outlined herein provide a comprehensive framework for evaluating ACC inhibitors across enzymatic, cellular, and in vivo contexts. Key considerations for future assay development include improving metabolic flux assessments using stable isotope tracers, implementing high-content imaging for morphological changes, and developing integrated omics approaches to capture system-wide responses to ACC inhibition.
The promising clinical results from ACC inhibitors like firsocostat in NASH patients highlight the translational potential of this target class [1]. Future directions will likely focus on combination therapies that simultaneously target complementary metabolic pathways, such as pairing ACC inhibitors with FASN inhibitors or chemotherapeutic agents to enhance efficacy and overcome potential resistance mechanisms [4] [3]. Additionally, the application of computational approaches for ACC inhibitor design, including structure-based drug discovery and assessment of water energetics in the binding site, represents a cutting-edge methodology that accelerated the development of clinical candidates like ND-630 [4].
Helminth infections represent a massive global health burden, affecting nearly 1.5 billion people worldwide and causing significant economic losses in livestock production exceeding $80 billion annually [1]. The limited arsenal of available anthelmintic drugs, coupled with rising resistance across parasitic nematode species, has created an urgent need for new therapeutic compounds with novel mechanisms of action [1] [2]. Natural products have historically been valuable sources of anthelmintic agents, exemplified by the discovery of ivermectin from soil bacteria, and plants represent a particularly promising resource as they have evolved numerous defense molecules against pathogens [1].
Avocadene 1-acetate is a 17-carbon fatty alcohol/acetate compound derived from avocado (Persea americana) that has recently emerged as a promising anthelmintic candidate [1] [3]. This compound belongs to a class of avocado-derived fatty alcohols/acetates (AFAs) that exhibit potent activity against multiple parasitic nematode species, including Brugia pahangi, Teladorsagia circumcincta, Heligmosomoides polygyrus, and multidrug-resistant strains of Haemonchus contortus [1]. Unlike many existing anthelmintics that target neuronal signaling or microtubule function, This compound represents a novel chemotype that inhibits lipid metabolism through a distinct molecular mechanism, making it particularly valuable for addressing drug-resistant infections [1].
This compound (chemical name: 2,4-dihydroxyheptadec-16-en-1-yl acetate) is a long-chain fatty alcohol with a molecular formula of C₁₉H₃₆O₄ and a molecular weight of 328.4867 g/mol [3]. The compound features a 17-carbon aliphatic chain with hydroxyl groups at positions 2 and 4, and an acetate ester at position 1, while the terminal carbon (position 16) contains an unsaturated olefinic group [1] [3]. This specific molecular architecture appears critical for its biological activity, as structurally related compounds with furan rings (avocadenofuran and avocadynofuran) show no anthelmintic activity at concentrations up to 100 μM [1].
The physicochemical properties of this compound include a predicted logP of 4.74, indicating high lipophilicity, and low water solubility (0.0034 g/L) [3]. These characteristics likely facilitate its ability to penetrate biological barriers such as the nematode eggshell and cuticle, which has been experimentally verified through NMR studies showing significant accumulation within C. elegans embryos and larvae following treatment [1]. The compound's melting point ranges between 58-59°C, and it exhibits optical activity with a specific rotation of [α]²⁵D -6.7 (in CHCl₃) [3].
The primary molecular target of this compound and related AFAs is POD-2, an acetyl-CoA carboxylase (ACC) that serves as the rate-limiting enzyme in lipid biosynthesis [1]. This discovery emerged from genetic and biochemical tests in C. elegans that demonstrated:
This mechanism represents a novel target pathway for anthelmintic intervention, distinct from existing drug classes such as benzimidazoles (targeting β-tubulin), macrocyclic lactones (targeting glutamate-gated chloride channels), or imidazothiazoles (targeting nicotinic acetylcholine receptors) [1]. The targeting of lipid metabolism is particularly significant as nematodes lack de novo cholesterol biosynthesis and rely heavily on coordinated fatty acid metabolism for energy storage, membrane biosynthesis, and signaling molecules throughout their life cycles.
Table 1: Efficacy of this compound Against Various Nematode Species
| Nematode Species | Life Stage | Assay Type | Efficacy (IC₅₀/LD₅₀) | Reference |
|---|---|---|---|---|
| Caenorhabditis elegans | L1 larvae | Developmental arrest | ~10-20 μM | [1] |
| Caenorhabditis elegans | Adult | Survival assay | ~10-20 μM | [1] |
| Caenorhabditis elegans | Embryos | Egg hatch inhibition | ~10-20 μM | [1] |
| Pristionchus pacificus | Embryos | Egg hatch inhibition | ~10-20 μM | [1] |
| Haemonchus contortus (multidrug-resistant UGA strain) | Larvae | Motility/development | Significant efficacy | [1] |
| Brugia pahangi | Not specified | Nematocidal activity | Significant efficacy | [1] |
| Teladorsagia circumcincta | Not specified | Nematocidal activity | Significant efficacy | [1] |
| Heligmosomoides polygyrus | Not specified | Nematocidal activity | Significant efficacy | [1] |
| Heligmosomoides polygyrus | In vivo mouse infection | Parasite burden reduction | Significant efficacy | [1] |
Table 2: Stage-Specific Effects of this compound in C. elegans
| Developmental Stage | Assay Duration | Primary Phenotype | Secondary Effects | Potency Relative to Other Stages |
|---|---|---|---|---|
| Embryos | 15 hours | Developmental arrest | Failure to hatch | High potency (IC₅₀ ~10-20 μM) |
| L1/L2 Larvae | 24-48 hours | Developmental arrest | Growth retardation | High potency (IC₅₀ ~10-20 μM) |
| L3/L4 Larvae | 24-48 hours | Developmental delay | Sexual maturation defects | Moderate to high potency |
| Young Adults | 24-72 hours | Paralysis → Death | Reduced fecundity | High potency (LD₅₀ ~10-20 μM) |
| Gravid Adults | 24-72 hours | Paralysis → Death | Egg retention | Moderate potency |
Table 3: Efficacy Comparison Among Avocado-Derived Compounds
| Compound Name | Chemical Features | Relative Potency | Key Characteristics |
|---|---|---|---|
| This compound | 17-carbon, olefinic, acetate | High | Used as reference standard |
| Avocadyne acetate | 17-carbon, acetylenic, acetate | High | Slightly higher potency than non-acetate |
| Avocatin A | Mixture of acetate forms | High | Similar potency to individual acetates |
| Avocadene | 17-carbon, olefinic, no acetate | Moderate | ~2-3x less potent than acetate form |
| Avocadyne | 17-carbon, acetylenic, no acetate | Moderate | ~2-3x less potent than acetate form |
| Avocatin B | Mixture of non-acetate forms | Moderate | Weaker than acetate mixtures |
| Avocadenofuran | Furan ring, no acetate | Inactive | No activity at 100 μM |
| Avocadynofuran | Furan ring, acetylenic, no acetate | Inactive | No activity at 100 μM |
The egg hatch assay evaluates compound effects on embryonic development and represents one of the most sensitive indicators of anthelmintic activity [1] [4].
Materials & Reagents:
Procedure:
Egg synchronization: Collect gravid hermaphrodites using M9 buffer and dislodge from agar plates with gentle pipetting. Transfer to 15 mL Falcon tube and centrifuge at 800 × g for 1 minute. Resuspend worm pellet in 3.5 mL total volume. Add 1.5 mL lysing solution (1:1 mixture of 5% NaClO and 1N NaOH) and shake gently for 5 minutes until worm bodies dissolve. Centrifuge at 800 × g for 1 minute, remove lysing solution, and wash egg pellet 3× with 5 mL M9 buffer [4].
Egg plating: Transfer approximately 30 eggs per well into 96-well plate containing 200 μL S medium. Identify embryonic stages (preferentially gastrula stage) using inverted microscope to establish baseline development [4].
Compound treatment: Add this compound to achieve final concentrations ranging from 1-100 μM (including DMSO vehicle controls). Incubate for 15 hours at 20°C in BOD incubator [4].
Assessment: Count hatched and unhatched eggs using light microscopy. Calculate percentage hatch inhibition relative to vehicle controls. Include triplicates of six independent experiments for statistical analysis [4].
Troubleshooting Tips:
The larval development assay assesses compound effects on post-embryonic development and growth.
Materials & Reagents:
Procedure:
Larval preparation: Following egg synchronization, incubate eggs in S medium with E. coli under gentle agitation for 15 hours at 20°C to produce synchronized L1/L2 larvae. Alternatively, hatch eggs in absence of food to arrest development at L1 stage [4].
Larval adjustment: Adjust concentration to 20 larvae/50 μL in S medium. Transfer to 96-well plates containing S medium supplemented with heat-killed E. coli (approximately 2 × 10³ bacteria/mL) and respective concentrations of this compound [4].
Incubation and assessment: Incubate for 24 hours at 20°C. Score larval development based on morphological criteria: L1/L2 (small, no vulval development), L3/L4 (intermediate size, vulval development visible), young adults (larger, no eggs), gravid adults (eggs visible) [4].
Data analysis: Calculate percentage developmental arrest at each stage relative to vehicle controls. Determine IC₅₀ values using non-linear regression analysis of dose-response data.
Materials & Reagents:
Procedure:
Adult collection: Harvest adult worms by washing NGM plates with 5 mL M9 buffer to dislodge worms. Centrifuge at 800 × g for 5 minutes in Falcon tube. Wash pellet three times with M9 buffer [4].
Compound exposure: Transfer thirty adult nematodes per well into 96-well plate containing 200 μL S medium supplemented with E. coli (heat-killed to prevent bacterial overgrowth). Add this compound at desired concentrations (typically 1-100 μM range) [4].
Incubation and monitoring: Incubate at 20°C for up to 72 hours. Assess motility and survival at 12-hour intervals. Score motility on standardized scale (0 = no movement, 1 = minimal movement, 2 = slow movement, 3 = normal movement). Define death as complete lack of movement in response to mechanical stimulus [1].
Data collection: Record percentage motility reduction and mortality at each time point. Generate time-response and dose-response curves to determine IC₅₀ and LD₅₀ values.
Diagram 1: Comprehensive experimental workflow for assessing anthelmintic activity of this compound across multiple nematode life stages
Diagram 2: Molecular mechanism of this compound-mediated nematode toxicity through inhibition of lipid metabolism
The discovery of This compound as a potent anthelmintic with a novel mechanism of action opens several promising research avenues:
Lead compound optimization: The core structure of this compound provides opportunities for medicinal chemistry optimization to enhance potency, reduce potential mammalian cytotoxicity, and improve pharmaceutical properties. The marked difference in activity between acetate and non-acetate forms suggests specific structure-activity relationships that can be further exploited [1].
Combination therapies: Given its unique target (lipid metabolism via ACC inhibition), this compound presents excellent potential for combination therapy with existing anthelmintics that have different mechanisms of action. This approach could help overcome resistance and extend the lifespan of current anthelmintic drugs.
Agricultural applications: The efficacy against veterinary parasitic nematodes, including multidrug-resistant Haemonchus contortus, suggests immediate applications in livestock and agriculture where parasitic nematodes cause substantial economic losses [1] [2].
Formulation development: The lipophilic nature of this compound necessitates specialized formulation approaches. Self-emulsifying drug delivery systems (SEDDS) have shown promise for improving the delivery of avocado-derived polyols, potentially enhancing their bioavailability and efficacy [5].
Several important considerations emerge from the current research on this compound:
Therapeutic index: While the compound shows low toxicity in human cell lines at anthelmintic concentrations, comprehensive mammalian toxicity studies are needed to establish a favorable therapeutic index [1]. Related compounds in the avocado polyol family have shown tissue-specific bioactivities in mammalian systems that require careful evaluation [5].
Spectrum of activity: The demonstrated efficacy against phylogenetically diverse nematode species suggests broad-spectrum potential, but testing against additional clinically relevant parasites is warranted [1].
Resistance potential: As with any new antimicrobial, the potential for resistance development should be proactively monitored. The targeting of a metabolic enzyme rather than a neuronal target may influence resistance development patterns.
Environmental considerations: For agricultural applications, the environmental fate and ecotoxicological profile of this compound and its derivatives would need characterization.
This compound represents a promising new anthelmintic chemotype with demonstrated efficacy across multiple nematode species and developmental stages. Its novel mechanism of action targeting lipid metabolism through inhibition of acetyl-CoA carboxylase addresses a critical need for compounds that can overcome existing drug resistance mechanisms. The detailed protocols and comprehensive data presented in these Application Notes provide researchers with the necessary tools to further explore this compound's potential and advance its development as a much-needed addition to the anthelmintic arsenal.
This compound is a 17-carbon fatty alcohol derivative isolated from avocado (Persea americana) that has recently emerged as a compound of significant interest in lipid metabolism research and anthelmintic discovery. This natural product belongs to a class of avocado-derived fatty alcohols/acetates (AFAs) that exhibit potent nematocidal activity against various nematode species, including Caenorhabditis elegans and several parasitic helminths [1]. The compound's chemical structure features a 17-carbon chain with hydroxyl groups at positions 2 and 4, and an acetate group at position 1, creating an amphiphilic molecule that can interact with biological membranes and penetrate protective barriers such as the nematode eggshell [1] [2].
The research significance of this compound stems from its novel mechanism of action targeting lipid biosynthesis, specifically through inhibition of the rate-limiting enzyme acetyl-CoA carboxylase, encoded by the pod-2 gene in C. elegans [1]. With growing resistance to current anthelmintic drugs and the urgent need for new therapeutic options for human metabolic diseases, this compound represents a promising chemical scaffold for both anti-obesity and anti-parasitic applications [3] [1]. The compound's ability to affect all developmental stages of nematodes—from embryos to adults—further enhances its research utility [1].
This compound (CAS Number: 24607-09-8) is a long-chain fatty alcohol with the systematic IUPAC name 2,4-dihydroxyheptadec-16-en-1-yl acetate and chemical formula C₁₉H₃₆O₄ [2]. Its molecular weight is 328.4867 g/mol, and it features a terminal olefinic group at the C-16 position, which contributes to its biological activity [1] [2]. The compound is characterized by moderate hydrophobicity with a predicted logP of 4.74, contributing to its ability to cross biological membranes while maintaining sufficient aqueous solubility (0.0034 g/L) for experimental testing in aqueous systems [2].
The compound's amphiphilic nature—possessing both hydrophilic (hydroxyl and acetate groups) and hydrophobic (long aliphatic chain) regions—likely facilitates its interaction with biological membranes and intracellular targets. Its chemical structure includes two hydrogen bond donor sites and three hydrogen bond acceptor sites, with a polar surface area of 66.76 Ų [2]. Experimental data indicate a melting point of 58-59°C and a specific optical rotation of [α]²⁵D -6.7 (in CHCl₃) [2]. These physicochemical properties are essential considerations for designing experimental formulations and delivery methods in C. elegans assays.
This compound demonstrates broad-spectrum nematocidal activity against multiple nematode species, making it a promising candidate for anthelmintic development. Research has shown efficacy against veterinary parasitic nematodes including Brugia pahangi, Teladorsagia circumcincta, Heligmosomoides polygyrus, and multidrug-resistant strains of Haemonchus contortus [1]. In H. polygyrus-infected mice, AFA treatment showed significant efficacy, supporting its potential for translational applications [1].
In C. elegans, this compound affects all developmental stages, causing paralysis, impaired mitochondrial respiration, increased reactive oxygen species production, and mitochondrial damage [1]. Notably, the compound penetrates the protective eggshell barrier and induces rapid developmental arrest in embryos, suggesting that it can target multiple life cycle stages of parasitic nematodes, which is particularly valuable for addressing persistent infections [1].
Table 1: Efficacy of this compound Against C. elegans Developmental Stages
| Developmental Stage | Observed Effects | Potency (LD₅₀) | Assay Method |
|---|---|---|---|
| Embryos | Developmental arrest, reduced hatching | ~10 µM | Egg hatching assay |
| L1 larvae | Arrested development, reduced growth | 5-20 µM | Liquid development assay |
| Adult worms | Paralysis, reduced viability | 10-50 µM | Survival assay |
Compared to conventional anthelmintics, this compound shows a distinct activity profile. While albendazole, mebendazole, and levamisole had no effect on egg hatching in C. elegans, and praziquantel and ivermectin showed only partial inhibition (25% reduction), this compound and related AFAs caused dose-dependent complete arrest of embryonic development [1]. This superior efficacy against embryonic stages highlights its potential for overcoming limitations of current anthelmintics.
The primary molecular target of this compound in C. elegans is POD-2, an acetyl-CoA carboxylase (ACC) that serves as the rate-limiting enzyme in lipid biosynthesis [1]. ACC catalyzes the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA, the first committed step in de novo fatty acid synthesis [1]. This target was identified through a combination of genetic and biochemical approaches, including resistance mapping and enzymatic assays [1]. The inhibition of this crucial metabolic enzyme explains the profound effects on lipid metabolism and overall energy homeostasis observed in treated nematodes.
Inhibition of POD-2 by this compound triggers a cascade of metabolic disruptions including:
The central role of acetyl-CoA carboxylase in metabolic regulation makes it an attractive target for metabolic manipulation. The conservation of this enzyme across species, with approximately 70% of C. elegans lipid metabolism genes having human orthologs, enhances the translational potential of findings from nematode models [3] [4].
Genetic studies support the mechanism of action, with mutations in *pod-2* conferring resistance to this compound effects [1]. Furthermore, the observation that the compound affects all developmental stages aligns with the essential role of lipid biosynthesis throughout the nematode life cycle. The specificity of the interaction is demonstrated by the lack of activity of structurally related compounds such as avocadenofuran and avocadynofuran, which contain a furan ring instead of the terminal olefinic group [1].
Figure 1: Mechanism of Action of this compound in C. elegans. The diagram illustrates the molecular targeting of POD-2 (acetyl-CoA carboxylase) and subsequent metabolic consequences leading to developmental arrest and mortality.
Synchronized populations of C. elegans are essential for reproducible lipid metabolism assays. The following protocol ensures consistent developmental staging:
For liquid culture assays, add this compound directly to S-basal medium containing E. coli OP50 as food source [1]. Optimal concentration ranges for experimental testing are 1-100 µM, with specific dose-dependent effects observed across this range [1].
Biochemical quantification of triglycerides provides sensitive measurement of stored fats with picomolar sensitivity [5]. This method detects subtle changes not always discernible by microscopy techniques.
Table 2: Triglyceride Quantification Reagents and Parameters
| Component | Specifications | Purpose |
|---|---|---|
| BioVision Kit | K622 | Fluorometric TAG measurement |
| Triglyceride Assay Buffer | Provided in kit | Reaction medium |
| Triglyceride Probe | Provided in kit | Fluorescent detection |
| Lipase | Provided in kit | TAG hydrolysis |
| Sample Size | 1000-5000 worms | Sufficient biomass |
| Detection | Ex/Em=535/587 nm | Fluorescence measurement |
Procedure:
This protocol enables quantification of absolute triglyceride levels rather than relative changes, providing superior sensitivity to staining methods for detecting subtle metabolic alterations [5].
Lipid droplet visualization provides spatial information about fat distribution within tissues. The following protocols are widely used in C. elegans research:
Oil Red O Staining Protocol:
Nile Red Staining Protocol:
Note: Nile Red has limitations as worms may treat it as a xenobiotic and partition it into degradative compartments, potentially complicating interpretation [7]. Oil Red O generally provides more reliable quantification of lipid stores.
Comprehensive lipid profiling provides detailed information about fatty acid composition changes in response to this compound treatment:
This approach can detect specific alterations in fatty acid composition, including changes in monounsaturated fatty acids, polyunsaturated fatty acids, and saturated fatty acids, providing mechanistic insights into metabolic consequences of this compound treatment [8] [7].
Figure 2: Experimental Workflow for Assessing this compound Effects on C. elegans Lipid Metabolism. The diagram outlines the key steps from compound exposure to metabolic and phenotypic assessment.
Normalization strategies are critical for accurate interpretation of lipid metabolism data:
Standardized scoring of this compound-induced phenotypes enhances reproducibility:
The conservation of lipid metabolic pathways between C. elegans and mammals, with approximately 70% of nematode lipid genes having human orthologs, makes this compound a valuable tool for studying human metabolic diseases [3] [4]. Specifically, the compound can be used to:
The broad-spectrum activity of this compound against parasitic nematodes positions it as a promising lead compound for anthelmintic development [1]. Research applications include:
This compound serves as a specific chemical tool for probing acetyl-CoA carboxylase function in lipid metabolic networks. Applications include:
When standard protocols yield suboptimal results, consider these alternatives:
This compound represents a novel chemical probe for investigating lipid metabolism in C. elegans through its specific inhibition of acetyl-CoA carboxylase. The protocols outlined herein provide comprehensive methodologies for assessing its effects on lipid stores, fatty acid composition, and overall metabolic state. With the rising prevalence of obesity and metabolic diseases worldwide, along with increasing anthelmintic resistance, this natural product offers promising opportunities for both basic research and therapeutic development [3] [1]. The experimental robustness of C. elegans as a model organism, combined with the conserved nature of lipid metabolic pathways, ensures that findings from these assays will contribute significantly to our understanding of lipid regulation and its relationship to disease.
The table below summarizes key physicochemical data for this compound, which is crucial for planning solution preparation.
| Property | Value | Source / Type |
|---|---|---|
| CAS Number | 24607-09-8 | Experimental [1] |
| Chemical Formula | C19H36O4 | Experimental [1] |
| Average Molecular Weight | 328.4867 g/mol | Experimental [1] |
| Melting Point | 58-59 °C | Experimental [1] |
| Predicted Water Solubility | 0.0034 g/L | ALOGPS Prediction [1] |
| Predicted logP | 4.74 | ALOGPS Prediction [1] |
The following diagram outlines a general workflow for preparing a stock solution of this compound, based on methodologies adapted from recent research.
This protocol provides a method for creating a concentrated stock solution suitable for in vitro biological assays, based on practices used in recent studies [2].
1. Materials
2. Procedure 1. Weighing: Accurately weigh 1-5 mg of this compound powder. 2. Dissolution: Transfer the powder to a microcentrifuge tube. Add a calculated volume of DMSO to prepare a 10-20 mM stock solution. 3. Mixing: Vortex the tube vigorously for 1-2 minutes. 4. Sonicate (if needed): If any undissolved particles remain, briefly sonicate the tube in a water bath sonicator for 1-2 minutes to aid complete dissolution. 5. Storage: Aliquot the clear stock solution into smaller volumes and store at -20°C or below to maintain stability.
3. Preparation of Working Solutions
Given the low predicted aqueous solubility, conventional stock solutions in DMSO may precipitate upon dilution into aqueous systems, limiting their utility. Research indicates that Self-Emulsifying Drug Delivery Systems (SEDDS) are a promising advanced formulation strategy for avocado-derived polyols like this compound [2].
A studied SEDDS formulation consists of a 1:1 (w/w) mixture of medium-chain triglycerides (e.g., Neobee M-5) and a surfactant (e.g., Tween 80 or Cremophor EL) [2]. The compound is first dissolved in this oil/surfactant blend by gentle heating (e.g., 75°C for 2 hours). Upon dilution into an aqueous phase (e.g., phosphate-buffered saline) with mild agitation, this mixture spontaneously forms fine oil-in-water microemulsions with droplet sizes around 200 nm, effectively delivering the bioactive compound [2].
Available evidence, though not directly on this compound stock solutions, provides clues:
The existing literature has several limitations for laboratory protocol development:
Future research should focus on experimentally determining solubility in common laboratory solvents and establishing validated protocols for solution preparation and stability analysis.
Avocado (Persea americana) has emerged as a valuable source of bioactive lipid compounds, particularly fatty alcohols and their esterified derivatives, which demonstrate significant potential for pharmaceutical and nutraceutical applications. These compounds, known scientifically as aliphatic acetogenins, constitute a family of odd-chain fatty alcohols typically acetylated at various positions along their carbon chains. Research indicates that these specialized lipids are predominantly localized in lipid-containing idioblasts within the avocado mesocarp, which are specialized cells comprising approximately 2% of the edible fruit volume but containing the majority of these bioactive compounds [1]. The chemical structure of avocado fatty alcohols typically consists of 17-21 carbon chains with varying degrees of unsaturation and functionalization, including acetylated hydroxyl groups that contribute to their biological activity [1].
Recent scientific investigations have revealed that these compounds exhibit promising bioactivities with relevance to drug development, including insecticidal properties, antiplatelet effects, cytotoxic activity against cancer cell lines, and antimicrobial effects [1]. Particularly noteworthy is their demonstrated activity against Acute Myeloid Leukemia cell lines and documented sporostatic and bactericidal properties [1]. Additionally, fatty alcohol esters (FAE) have recently been identified as novel chemical markers for determining avocado oil authenticity and extraction method, highlighting their utility in quality control applications within the food and pharmaceutical industries [2] [3]. The stability of these compounds throughout fruit maturation and postharvest ripening makes them particularly suitable for standardized extraction protocols [1].
The quality and composition of avocado fatty alcohols in the source material significantly influence extraction efficiency and final product profile. Studies indicate that fruit maturity dramatically affects the fatty alcohol profile, with seeds demonstrating a sharp increase in concentration during early maturation stages [1]. For optimal yields of fatty alcohols and their esters, researchers should select mature Hass avocado fruit,
as this cultivar has been comprehensively characterized for its acetogenin content [1]. Proper post-harvest handling is crucial, as physical damage to the fruit can activate lipoxygenase enzymes that may degrade these compounds [1].
Tissue Selection: The highest concentrations of fatty alcohol esters are found in the mesocarp tissue (2674.12 ± 570.98 mg total FAE·kg⁻¹ oil in extra virgin samples), with significant variation based on extraction method [2] [3]. For specialized applications targeting particular acetogenin profiles, lipid-containing idioblasts can be isolated, as they contain nearly the entire acetogenin pool measured in the whole mesocarp [1].
Preparation Protocol: Fresh avocado tissue should be immediately frozen in liquid nitrogen following collection to prevent enzymatic degradation. The material should be lyophilized and powdered using a high-speed electric blender, then sieved to ensure uniform particle size for consistent extraction efficiency [4]. For some applications, anhydrous sodium sulfate can be added to the powdered tissue to remove residual moisture that could interfere with extraction efficiency [5].
Table 1: Comparison of Extraction Methods for Avocado Fatty Alcohols and Acetates
| Extraction Method | Principles | Optimal Conditions | Yield Characteristics | Advantages | Limitations |
|---|---|---|---|---|---|
| Cold Pressing | Mechanical extraction without chemical solvents or high temperatures | Temperature <50°C, pulp beaten at 45.5°C for 2 hours [6] | Lower yield but higher concentrations of bioactive compounds [6] | Preserves heat-sensitive compounds; no solvent residues | Incomplete extraction; idioblast cells may remain intact [6] |
| Solvent Extraction | Uses organic solvents to dissolve lipid components | Ethanol or ethyl acetate, 1:5 w/v, 72h maceration [4] | Ethanolic extract: 8.29% yield; ethyl acetate: 5.40% yield [4] | High extraction efficiency; scalable | Potential solvent residues; requires purification steps |
| Supercritical CO₂ | Uses supercritical CO₂ as a non-toxic extraction medium | 400 bar pressure, ethanol as co-solvent [6] | Enhanced tocopherol extraction; can be combined with active compounds [6] | Superior lipid profiling; tunable selectivity | High equipment cost; technical expertise required |
| Ultrasound-Assisted | Acoustic cavitation disrupts cell walls to release oil | 6 mL/g water-dried pulp, 30min sonication at 35°C [6] | 2-5% increased extractability; higher unsaturated fatty acids [6] | Reduced processing time; improved efficiency | Potential compound degradation with prolonged exposure |
The selection of extraction methodology should be guided by the specific research objectives. For instance, ultrasound-assisted extraction provides an excellent balance between efficiency and preservation of compound integrity, while supercritical CO₂ extraction offers superior capabilities for fractionating specific compounds of interest [6]. Recent research indicates that the extraction method significantly influences the fatty alcohol ester profile, with extra virgin samples (extracted mechanically at low temperatures) showing dramatically higher concentrations (2674.12 ± 570.98 mg total FAE·kg⁻¹ oil) compared to refined samples (640.98 ± 220.06 mg total FAE·kg⁻¹ oil) [2] [3]. This variance underscores the importance of method selection based on the desired compound profile.
Following initial extraction, sample purification is often necessary to remove co-extracted compounds that may interfere with subsequent analysis or application. A recommended approach includes:
Saponification: Mix 5g of oil with 50ml of ethanolic KOH solution (12% w/v). Heat at 60°C for 1.5 hours with occasional shaking. After cooling, add 50ml of water and extract the unsaponifiable matter four times with 50ml of petroleum ether [5]. Wash the combined petroleum ether extracts with 50ml of ethanol/water (1:1 v/v), then dry under nitrogen stream [5].
Solid Phase Extraction (SPE): For further purification, use C18 SPE cartridges (200mg, 3mL) conditioned with 2mL methanol followed by 2mL of acetonitrile/water (60:40 v/v). After sample loading, wash with 12mL of acetonitrile/water mixture, air-dry for 10 minutes, then elute with 2mL diethyl ether [5]. This effectively removes more polar contaminants while retaining fatty alcohols and their derivatives.
Fatty alcohols require chemical derivatization to improve their volatility and detection sensitivity in chromatographic analyses. Several well-established protocols exist:
Trimethylsilyl (TMS) Ether Derivatives: These are the most widely used derivatives for gas chromatographic analysis. The recommended protocol involves dissolving the lipid extract in acetone or acetonitrile and adding a ten-fold excess by weight of bis(trimethylsilyl)acetamide (BSA). The reaction is complete within 10 minutes at room temperature for unhindered alcohols [7]. The reaction mixture can be directly injected into the GC system, though this is only suitable for non-polar stationary phases.
Acetate Derivatives: For acetylation, dissolve up to 50mg of lipid in acetic anhydride in pyridine (2mL, 5:1 v/v) and leave at room temperature overnight. Remove reagents under a gentle nitrogen stream with warming [7]. Purify if necessary by preparative TLC on silica gel with hexane-diethyl ether (80:20 v/v) as the mobile phase.
Fluorescent Derivatives: For high-sensitivity detection, use carbazole-9-carbonyl chloride as a derivatizing agent. Add 100μL fatty alcohol standard and 40μL methylimidazole catalyst to 860μL dry acetonitrile. Add 1mL carbazole-9-carbonyl chloride solution (4mg/mL) and react for 30 minutes at 65°C [5]. Purify through C18 SPE cartridges as described in section 2.3.
Table 2: Analytical Methods for Avocado Fatty Alcohols and Acetates Characterization
| Analytical Method | Instrument Parameters | Detected Compounds | Application Context | Sensitivity Considerations |
|---|---|---|---|---|
| GC-MS | Column: HP-5 MS (30m × 0.32mm × 0.25μm); Oven: 80°C (1min) to 240°C at 10°C/min; Carrier: He [4] | Underivatized alcohols, TMS ethers, acetate derivatives [7] | Compound identification and quantification in complex mixtures | TMS derivatives provide best sensitivity for saturated alcohols [7] |
| HPLC-PDA-ELSD | System: Agilent 1260 Infinity; Detectors: Photodiode Array + Evaporative Light Scattering [3] | Fatty alcohol esters, intact acetogenins | Authentication of avocado oil quality and extraction method [2] [3] | ELSD provides universal detection for non-UV absorbing compounds |
| HPLC-Fluorescence | Column: RP-8 (125 × 4.6mm); Mobile phase: acetonitrile; Flow: 1.5mL/min; Detection: Ex 228nm/Em 318nm [5] | Carbazole-9-carbonyl derivatives of fatty alcohols | Trace analysis and quantification in biological samples | Enables detection of 10nM standards for C12-C18 alcohols [5] |
| FT-IR Spectroscopy | Instrument: Buck Scientific M530; Range: 4000-600cm⁻¹; Resolution: 4cm⁻¹; Scans: 32 [4] | Functional groups: -OH, C=O, C=C, aromatic C-H | Rapid screening and functional group identification | Limited structural information for complex mixtures |
For comprehensive analysis, a multimodal approach is recommended. GC-MS provides excellent resolution for individual compounds, while LC-MS methods better preserve labile structures and provide complementary information. The untargeted LC-MS based lipidomic analysis has proven particularly valuable for profiling the complete lipidome of avocado fruit tissues and identifying novel acetogenins [1]. When applying GC-MS analysis of TMS derivatives, the molecular ion is often small, but the characteristic [M-15]+ ion (loss of methyl group) enables molecular weight determination [7].
For accurate quantification, researchers should prepare calibration curves using appropriate internal standards. Undecanoic acid or Fatty Acid Methyl Esters mix have been successfully employed as external standards in avocado oil analysis [3]. For mass spectrometry-based approaches, stable isotope-labeled internal standards are recommended when available.
Multivariate statistical analysis has proven particularly valuable for interpreting complex datasets. Canonical discriminant analysis using Wilk's statistic (Λ = 0.008, F 126, 1028.2 = 8.87, p < 0.0001) has successfully discriminated avocado oil samples based on their fatty alcohol ester profiles and identified adulteration with cheaper oils like canola or safflower [2] [3] [8]. Principal component analysis (PCA) can further classify samples based on fault concentrations (high, medium, low) according to established regulatory standards [3].
Avocado fatty alcohols and acetates demonstrate significant bioactivities with promising pharmaceutical applications. Research has identified these compounds as having:
Anticancer Properties: Specific acetogenins have shown proapoptotic effects against several cancer cell lines, with particularly promising activity against Acute Myeloid Leukemia [1]. The cytotoxic mechanisms appear to involve inhibition of acetyl-CoA carboxylase and induction of reactive oxygen species production in cancer cells [1].
Antimicrobial Effects: These compounds exhibit sporostatic and bactericidal properties against various pathogens [1]. The long hydrocarbon chains with functional groups appear to disrupt microbial membrane integrity, suggesting potential as novel antimicrobial agents.
Metabolic Modulation: Avocado-derived fatty alcohols may influence lipid metabolism and have demonstrated anti-inflammatory effects in experimental models [9]. Their structural similarity to endogenous lipids may contribute to these modulatory activities.
For drug development applications, researchers should implement bioactivity-guided fractionation approaches, combining the extraction and analytical methods described herein with relevant biological assays to identify the most promising lead compounds.
The distinctive profile of fatty alcohol esters in avocado oil provides a powerful tool for authentication and quality control. Recent research has established that:
Extra virgin avocado oil contains significantly higher concentrations of fatty alcohol esters (maximum 2674.12 ± 570.98 mg total FAE·kg⁻¹ oil) compared to refined samples (640.98 ± 220.06 mg total FAE·kg⁻¹ oil) [2] [3]. This makes FAE valuable markers for verifying extraction methods and detecting mislabeling.
Adulteration with cheaper oils such as canola or safflower can be detected through canonical discriminant analysis of fatty alcohol ester profiles [2] [3] [8]. This is particularly important given that approximately 60% of commercial avocado oil samples fail to meet fatty acid standards [2].
Implementation of these analytical methods enables regulatory compliance with emerging standards such as the Mexican norm for avocado oil (NMX-F-811-SCFI, 2021) and the Codex Alimentarius Standard for Named Vegetable Oils (CXS-210-1999) [3].
The lipid-rich composition of avocado-derived fatty alcohols makes them particularly valuable for cosmetic applications. These compounds provide:
For cosmetic applications, supercritical CO₂ extraction is particularly recommended as it yields solvent-free extracts with preserved bioactive properties [6]. The antimicrobial properties of these compounds additionally provide natural preservation functionality in formulations.
Figure 1: Comprehensive workflow for the extraction and analysis of avocado fatty alcohols and acetates, showing the integrated approach from tissue selection to application development.
Figure 2: Decision tree for quality control and authentication of avocado oil samples based on fatty alcohol ester (FAE) profiles, implementing criteria established in recent research [2] [3].
The extraction and analysis of avocado fatty alcohols and acetates represent a rapidly advancing field with significant implications for pharmaceutical, nutraceutical, and food authentication applications. The protocols detailed in these Application Notes provide researchers with comprehensive methodologies for obtaining and characterizing these valuable bioactive compounds. Current research indicates that these compounds offer substantial untapped potential, particularly in drug discovery programs targeting cancer and metabolic diseases.
Future development opportunities include the optimization of enzymatic extraction methods for enhanced selectivity, the implementation of preparative SFC for large-scale purification of individual acetogenins, and the development of standardized reference materials for quality control applications. Additionally, further research is needed to fully elucidate the biosynthetic pathways of these compounds in avocado tissues, which could enable biotechnological production approaches. As regulatory frameworks for avocado oil continue to evolve globally, the analytical methods described herein will play an increasingly important role in ensuring product quality and authenticity in commercial applications.
Objective: This document provides a methodological framework for evaluating the activity of the avocado-derived lipid, Avocadene 1-acetate, in systems relevant to embryonic development and disease modeling. While direct embryological data is absent, its established bioactivities suggest potential interplay with key developmental signaling pathways.
This compound is a polyhydroxylated fatty alcohol (C17) found in avocado tissues, particularly the seed [1] [2]. Current research has focused on its bioactivities in non-developmental contexts, summarized in the table below.
| Bioactivity | Experimental Model / Assay Type | Key Findings & Protocol Notes | Reference |
|---|---|---|---|
| Antimicrobial Activity | Clostridium sporogenes; Endospore Germination Inhibition Assay | MIC: 3.9-9.8 ppm for enriched extracts. Protocol: Bioactivity stable under heat (≤120°C), high pressure (300-600 MPa), and pH ≥ 7.0. A model food system showed a 63% reduction in activity over time. | [3] |
| Anti-Cancer Activity | Acute Myeloid Leukemia (AML) cell lines (e.g., OCI-AML-2); Cytotoxicity/Apoptosis Assay | Mechanism: Targets mitochondria, inhibits fatty acid oxidation (FAO). Delivery: Often used in Self-Emulsifying Drug Delivery Systems (SEDDS) with NeobeeM5/Tween 80 to improve bioavailability and potency. | [4] |
| Lipid Dynamics & Localization | Avocado fruit, seed, and leaf tissues; Untargeted LC-MS Lipidomics | Finding: Acetogenins are primary lipidome component in mature seeds. Lipid-containing idioblasts in mesocarp are likely main biosynthesis sites. Levels remain stable during fruit maturation but shift dynamically in seeds. | [2] |
| Surfactant Properties | Polysorbate 80 emulsions; Droplet Size Analysis | Use: Acts as a bioactive co-surfactant in SEDDS. A 1:1 molar ratio with avocadyne (Avocatin B) forms a eutectic mixture, significantly reducing oil-in-water emulsion droplet size to ~20-200 nm. | [4] |
The conserved signaling pathways critical for embryonic development are often reactivated or dysregulated in disease states like cancer [5] [6]. You can leverage established assays to investigate this compound's potential effects.
1. Pathway-Specific Reporter Assays
2. Cancer Stem Cell (CSC) Sphere Formation Assay
3. In Vitro Angiogenesis Assay
The diagram below outlines a logical framework for probing this compound's impact on key developmental pathways.
Currently, This compound has not been directly tested in classical embryonic development models (e.g., zebrafish, chick, or mouse embryos). The recommended strategy is to leverage its known bioactivities and investigate its effects on highly conserved developmental signaling pathways (Wnt, Hedgehog, Notch, TGF-β) using established in vitro and cell-based assays. This approach can reveal its potential as a novel tool for developmental biology or a therapeutic agent for pathway-driven diseases.
Avocadene 1-acetate (2,4-dihydroxyheptadec-16-enyl acetate) is a 17-carbon polyhydroxylated fatty alcohol (PFA) derived from avocado sources, particularly Persea americana (Hass avocado). This compound belongs to the class of long-chain fatty alcohols with demonstrated biological activity, including selective anticancer effects against leukemia stem cells as a component of Avocatin B mixtures [1] [2]. The structural features of this compound include a C17 backbone with hydroxyl groups at positions 2 and 4, an acetate moiety at position 1, and an unsaturated terminal bond at C16-C17 [1]. Despite promising bioactivity, research progress has been hampered by the lack of robust quantitative methods for tracking cellular uptake, which is essential for understanding its pharmacokinetic profile and mechanism of action.
Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful solution for quantifying this compound in complex biological matrices. Unlike GC-MS methods which may lack quantitative accuracy for these compounds, NMR offers direct proportionality between signal intensity and molar quantity without requiring complete separation or derivatization [2] [3]. This application note details comprehensive protocols for sample preparation, NMR acquisition parameters, data analysis procedures, and uptake study methodologies to enable researchers to accurately quantify this compound in cellular uptake experiments. The methods have been optimized specifically for the unique chemical features of avocado acetogenins, including their alcohol, acetate, and unsaturated functional groups [4].
Table 1: Sample Preparation Steps for NMR Analysis of this compound
| Step | Procedure | Parameters | Quality Control |
|---|---|---|---|
| 1. Extraction | Homogenize avocado pulp/seed or cell pellets with methanol (1:5 w/v) | 3 × 5 min ultrasonic cycles, 25°C | Visual inspection for complete homogenization |
| 2. Purification | Partition extract between H2O and CHCl3 (1:1:1 v/v/v) | Centrifuge at 3000 × g, 10 min | Recovery of organic phase >90% |
| 3. Concentration | Evaporate CHCl3 layer under N2 gas | 40°C water bath | Document final volume ±2% |
| 4. Drying | Lyophilize or vacuum desiccate | 102°C to constant weight [3] | Moisture content <2% |
| 5. Dissolution | Dissolve in DMSO-d6 | 10,000 μg/mL, 3h ultrasonication [3] | Visual clarity, no particulates |
| 6. Internal Standard | Add benzyl benzoate (10 mM final concentration) | Precise pipetting, mix 30s | Concentration accuracy ±1% |
The extraction efficiency of this compound is highly dependent on the solvent selection and extraction methodology. Methanol provides superior recovery compared to hexane or ethyl acetate for these polar lipid compounds [4]. For cellular uptake studies, cell pellets should be processed immediately after experimentation to prevent compound degradation. The inclusion of antioxidant agents (e.g., BHT) in extraction solvents may be considered for long-term sample storage.
Table 2: Optimized NMR Parameters for this compound Quantification
| Parameter | 1H NMR (Quantitative) | 13C NMR | 1H-1H COSY | 1H-13C HSQC |
|---|---|---|---|---|
| Frequency | 400-600 MHz | 400-600 MHz | 400-600 MHz | 400-600 MHz |
| Temperature | 25°C | 25°C | 25°C | 25°C |
| Pulse Sequence | zg30 | zgpg30 | cosygpqf | hsqcetgp |
| Relaxation Delay | 30s [3] | 2s | 1.5s | 1.5s |
| Acquisition Time | 4s | 1.7s | 0.3s | 0.2s |
| Scans | 16-64 | 512-1024 | 4-8 | 8-16 |
| Spectral Width | 20 ppm | 240 ppm | 20 ppm (F2), 20 ppm (F1) | 20 ppm (F2), 240 ppm (F1) |
For quantitative 1H NMR, the extended relaxation delay (30s) is critical to ensure complete longitudinal relaxation of all nuclei between scans, establishing the direct proportionality between signal area and compound concentration [3]. The number of scans should be optimized based on sample concentration and instrument sensitivity to achieve adequate signal-to-noise ratio (>100:1 for quantification).
While NMR provides direct quantification, LC-MS offers complementary sensitivity for validation:
The following diagram illustrates the complete experimental workflow from sample preparation to data analysis:
Table 3: Characteristic NMR Chemical Shifts of this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Protons/Carbons |
|---|---|---|---|---|
| 1H | 2.01 | singlet | CH3 of acetate | 3H |
| 1H | 4.23-4.35 | multiplet | CH2-OCOCH3 | 2H |
| 1H | 3.45-3.65 | multiplet | CH-OH at C2, C4 | 2H |
| 1H | 5.35-5.45 | multiplet | =CH at C16 | 1H |
| 1H | 1.95-2.10 | multiplet | =C-CH2 at C15 | 2H |
| 1H | 1.45-1.75 | multiplet | Backbone CH2 | 20H |
| 1H | 1.20-1.40 | multiplet | Backbone CH2 | 4H |
| 13C | 170.5 | singlet | C=O of acetate | 1C |
| 13C | 133.5, 117.8 | doublet | =CH at C16, C17 | 2C |
| 13C | 63.2 | triplet | CH2-OCOCH3 | 1C |
| 13C | 69.8, 71.4 | doublet | CH-OH at C2, C4 | 2C |
| 13C | 25.0-35.0 | multiple | Backbone CH2 | 12C |
| 13C | 20.8 | quartet | CH3 of acetate | 1C |
The assignment of proton signals should be confirmed through 2D NMR experiments (COSY, HSQC, HMBC) to ensure accurate integration for quantification [5]. The singlet at 2.01 ppm (acetate methyl group) typically provides the most reliable integration for quantification due to minimal overlap with other signals in the spectrum.
The preferred approach for absolute quantification uses benzyl benzoate as an internal standard:
Calculation formula: [ \text{Concentration (mM)} = \frac{\text{Area(avocadene)} \times \text{N(IS)} \times \text{C(IS)}}{\text{Area(IS)} \times \text{N(avocadene)}} ] Where: Area = integrated signal area, N = number of protons contributing to signal, C(IS) = concentration of internal standard (mM)
This method provides accuracy of ≤10% error and precision with <5% coefficient of variation when validated against known standards [3].
For relative quantification where absolute concentrations are not required:
The investigation of cellular uptake mechanisms for this compound requires distinguishing between productive uptake (cytosolic/nuclear penetration) and non-productive uptake (trapped in endosomal vesicles) [6]. The following protocol enables this differentiation:
The fractionation efficiency should be validated using marker enzymes (e.g., lactate dehydrogenase for cytosol). The ratio of cytosolic to total cellular this compound represents the productive uptake fraction.
To establish structure-activity relationships, NMR quantification can be correlated with biological endpoints:
The following diagram illustrates the chemical relationships and uptake pathways for this compound:
Table 4: Troubleshooting Guide for this compound NMR Quantification
| Problem | Potential Causes | Solutions |
|---|---|---|
| Poor signal-to-noise | Low compound concentration, insufficient scans | Increase sample concentration, optimize scans/relaxation delay |
| Signal overlap | Insufficient spectral resolution, wrong solvent | Use higher field instrument, try alternative solvents (CDCl3) |
| Inaccurate quantification | Incomplete relaxation, improper baseline correction | Increase relaxation delay to 30s, apply polynomial baseline correction |
| Sample precipitation | Low solubility, temperature effects | Extend ultrasonication to 3h, maintain 25°C [3] |
| Broad lines | Viscous solution, paramagnetic impurities | Dilute sample, filter through Chelex resin |
| Internal standard issues | Improper concentration, signal overlap | Verify concentration accuracy, select alternative standard |
The NMR quantification methods detailed in this application note provide robust analytical protocols for investigating this compound uptake in biological systems. The combination of optimized sample preparation, validated NMR parameters, and comprehensive data analysis enables researchers to overcome previous methodological limitations in avocado acetogenin research.
These protocols specifically address the critical distinction between productive and non-productive cellular uptake, which is essential for understanding the compound's mechanism of action and optimizing its therapeutic potential [6]. The methodology can be readily adapted for related avocado-derived compounds, including avocadyne, persin, and other polyhydroxylated fatty alcohols with similar chemical structures [4].
Future applications may include high-throughput screening of avocado varieties for acetogenin content, pharmacokinetic studies in animal models, and clinical investigation of this compound as a potential therapeutic agent. The continued refinement of these analytical methods will support the growing interest in natural products as sources of bioactive compounds with medicinal applications.
Q: What is Avocadene 1-acetate and why is it difficult to dissolve?
A: this compound (C₁₉H₃₆O₄) is a long-chain fatty alcohol derivative, specifically a 2,4-dihydroxyheptadec-16-en-1-yl acetate [1]. Its solubility challenges stem from its specific physicochemical properties [1] [2]:
The core principle of "like dissolves like" means this compound will have poor solubility in polar solvents like water but better solubility in organic solvents [2].
Q: Which solvents and formulation approaches are recommended for solubilizing this compound?
A: Success hinges on using medium-polarity organic solvents for initial dissolution or advanced lipid-based formulation strategies.
The table below categorizes common organic solvents by polarity, which can guide your initial solvent screening [3].
| Solvent Category | Solvent Name | Polarity Index | Recommendation for this compound |
|---|---|---|---|
| Strongly Polar | Methanol | 6.6 | Good for initial dissolution, but may not hold for complex solutions [3]. |
| Acetonitrile | 6.2 | ||
| Acetone | 5.4 | ||
| Medium Polar | Ethyl Acetate | 4.3 | Excellent starting point. A good balance for the polar and non-polar parts of the molecule [2] [3]. |
| Chloroform | 4.4 | ||
| Tetrahydrofuran (THF) | 4.2 | ||
| Non-Polar | Toluene | 2.4 | Likely effective, but ensure they are suitable for your downstream application [3]. |
| Diethyl Ether | 2.9 | ||
| Hexane | 0.06 |
For in vivo or biological studies, simple organic solvents are often inadequate. Research indicates that Self-Emulsifying Drug Delivery Systems (SEDDS) are a highly effective solution [4].
SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions or microemulsions (droplets as small as 20 nm) upon mild agitation in aqueous fluids like GI fluids or cell culture media [4].
A validated SEDDS formulation for avocado polyols (avocadene and avocadyne) consists of [4]:
The following diagram illustrates the workflow for creating and testing this SEDDS formulation.
Q: What are common problems and how can I resolve them?
| Problem | Possible Cause | Solution |
|---|---|---|
| Precipitation upon dilution | Formulation is prone to supersaturation; droplet instability. | Optimize the oil-to-surfactant ratio (try 1:2). Incorporate a co-solvent like ethanol or PEG. [4] |
| Large emulsion droplet size | Inefficient self-assembly; high interfacial tension. | Ensure this compound is fully dissolved in the oil/surfactant mix before aqueous addition. Use high-purity components. [4] |
| Low bioactivity in cellular assays | Poor compound availability at target site. | Switch to a SEDDS with Tween 80 instead of Cremophor EL, as the latter showed higher cytotoxicity in non-target cells. [4] |
| Instability during storage | Phase separation of the pre-concentrate. | Store the SEDDS pre-concentrate (oil/surfactant/polyol mix) as a single phase and dilute fresh before use. [4] |
Choosing the right initial method is crucial. The table below compares techniques relevant to extracting bioactive compounds from plant materials like avocado.
| Extraction Method | Principle | Key Advantages | Key Limitations/Considerations | Suitability for Avocado Polyols |
|---|---|---|---|---|
| Maceration [1] [2] | Passive soaking of plant material in solvent. | Simple equipment, high selectivity via solvent choice. [1] | Time-consuming, high solvent use, potential for toxic residue. [1] | Good starting point for method development using solvents like ethyl acetate. [3] |
| Soxhlet Extraction [1] [4] | Continuous cycling of fresh solvent through sample via reflux. | High efficiency, good for multiple samples. [1] | Long time, thermal degradation risk, high solvent consumption. [1] | Effective for initial exhaustive extraction but may degrade thermolabile compounds. |
| Microwave-Assisted Extraction (MAE) [5] | Microwave energy heats solvents and plant cells internally, rupturing walls. | Rapid, reduced solvent, higher yield, improved compound stability. [5] | Requires parameter optimization (power, time, temperature). [5] | Highly promising; suitable for thermolabile compounds. [5] |
| Ultrasound-Assisted Extraction (UAE) [5] | Ultrasonic cavitation disrupts cell walls, enhancing mass transfer. | Fast, cost-effective, lower operating temperatures. [5] | Efficiency depends on plant matrix and sonication parameters. | Excellent alternative; often compared with MAE for phenolic compounds. [5] |
Here are answers to frequently asked questions regarding optimization challenges.
FAQ 1: My extraction yield is consistently low. What are the primary factors I should investigate?
Low yield is often due to suboptimal parameters. Focus on these key variables:
FAQ 2: How can I systematically optimize multiple extraction parameters at once?
For complex optimization, use Response Surface Methodology (RSM). This statistical technique is ideal for modeling and optimizing processes where multiple factors affect the response (e.g., yield). [6]
FAQ 3: I am getting inconsistent results between batches. How can I improve reproducibility?
Inconsistency often stems from raw material and process variability.
The following diagram outlines a systematic workflow for developing and optimizing your extraction protocol, incorporating the troubleshooting advice above.
To support the workflow, here are specific methodologies for key experiments.
Experiment 1: Solvent Efficiency Screening
Yield (%) = (Weight of dry extract / Weight of plant material) × 100. [4] The extract can be further analyzed by TLC or HPLC to compare the concentration of your target compound.Experiment 2: Quantifying Bioactive Content
Cytotoxicity occurs when chemicals or drugs cause cell death through mechanisms like destruction of cell membranes, prevention of protein synthesis, or irreversible binding to receptors [1]. Cell viability and cytotoxicity assays are crucial for biological evaluation, and are based on various cell functions, which can be classified into several types [1]:
| Assay Classification | Examples | Primary Measurement Principle |
|---|---|---|
| Dye Exclusion Assays | Trypan Blue, Erythrosine B [1] | Membrane integrity; viable cells exclude dye [1]. |
| Colorimetric Assays | MTT, MTS, XTT, WST, LDH [1] | Spectrophotometric measurement of color change from metabolic activity or released enzymes [1]. |
| Fluorometric Assays | alamarBlue, CFDA-AM [1] | Fluorescence measurement from enzyme activity or membrane integrity [1]. |
| Luminometric Assays | ATP Assay [1] | Luminescence measurement of ATP levels, indicating metabolic activity [1]. |
Each assay type has advantages and disadvantages. For instance, while Trypan Blue is simple, it is difficult for large sample sizes and can be toxic to cells [1]. The MTT assay, while robust, requires a solubilization step and can be interfered with by serum or reducing agents [2].
Here are specific issues and evidence-based solutions to reduce cytotoxicity in experiments.
| Problem | Possible Causes & Mechanisms | Solutions & Preventive Actions |
|---|
| High Background Cytotoxicity | • Contaminated reagents or media [3]. • Antibiotic concentration too high for the specific cell type, causing off-target effects [3]. | • Use fresh, filtered reagents. • Titrate antibiotics (e.g., puromycin, G418) to find the lowest effective concentration for selection [3]. | | Inconsistent Assay Results (e.g., MTT) | • Improper solubilization of formazan crystals [2]. • Interference from serum or phenol red in the culture medium [2]. • Incorrect cell density or incubation time [2]. | • Ensure full dissolution by pipetting or extended shaking after adding solvent [2]. • Use serum-free media during the MTT incubation step [2]. • Optimize cell seeding number and MTT incubation time for each cell line. | | Unexpected Cell Death in Transduction Experiments | • Cytotoxicity from the transfection/transduction reagent itself. • Excessive antibiotic concentration post-transduction [3]. | • Optimize vector-to-reagent ratios. • Perform a kill curve assay to determine the optimal antibiotic concentration before starting transduction experiments [3]. | | Nanoparticle-Induced Stress | • Uptake of nanoparticles causing physical stress, activating stress-related signalling pathways (e.g., p38, JNK) even before classical cytotoxicity is detected [4]. | • Consider surface coating (e.g., alumina-coating on SiO2 nanoparticles reduced stress response) [4]. • Characterize stress pathway activation (e.g., ATF-2 phosphorylation) as an early indicator of cellular distress [4]. | | Inaccurate LDH Measurement | • Instability of LDH enzyme in medium under improper storage conditions [5]. • Freezing and thawing samples, which can degrade LDH [5]. | • Measure LDH promptly. It is stable for ~1 week at room temperature and ~3 weeks at 2-8°C [5]. • Avoid freeze-thaw cycles of samples and reagents [3] [5]. |
Providing standardized protocols is key for a support center. Here are detailed methodologies for two common assays.
MTT Assay for Cell Viability and Cytotoxicity [2] The MTT assay measures the metabolic activity of cells via mitochondrial enzymes reducing yellow MTT to purple formazan crystals [2].
LDH Release Assay for Cytotoxicity [5] The Lactate Dehydrogenase (LDH) assay measures the release of this stable cytosolic enzyme upon cell membrane damage.
Beyond standard cytotoxicity assays, monitoring early stress pathways can pre-empt problems. Research on SiO2 nanoparticles showed activation of the transcription factor ATF-2 via phosphorylation by stress-activated kinases (like p38 and JNK) occurred before classical signs of cytotoxicity, serving as an early warning indicator [4].
The following diagram illustrates this stress signaling pathway that can be activated by cytotoxic agents like nanoparticles:
This mechanism highlights the importance of investigating subtle signalling changes downstream of initial cell-agent interactions for a comprehensive safety assessment [4].
The table below summarizes stability-related information for avocado acetogenins, including Avocadene 1-acetate, from recent studies.
| Property / Condition | Reported Data / Observation | Context & Source |
|---|---|---|
| Thermal Stability | Stable at temperatures ≤ 120°C [1]. | Under common food processing conditions. |
| pH Stability | Most stable at pH ≥ 7.0; potency against endospores increased at pH 9.5 [1]. | In a model food system. |
| Pressure Stability | Resistant to High Hydrostatic Pressure (HHP: 300–600 MPa, 3–6 min, 25°C) [1]. | Bioactivity was retained post-treatment. |
| Melting Point | 58–59°C [2] | For the pure compound. |
| Solubility | Predicted water solubility: 0.0034 g/L [2] | Indicates very low aqueous solubility. |
| Formulation Stability | Retained in a model food system after HHP processing, though initial quantity declined by 63% [1]. | Specifics of the decline (e.g., degradation, binding) were not detailed. |
Until substance-specific studies are conducted, the following protocol, based on general drug development best practices and the known properties of acetogenins, is recommended.
| Issue | Potential Cause | Suggested Solution |
|---|---|---|
| Low Biological Activity | Chemical degradation due to improper storage or extended time. | Check purity via HPLC against a fresh standard. Implement shorter storage times and verify storage conditions [5]. |
| Poor Solubility in Aqueous Buffers | Inherent low aqueous solubility [2]. | Use a biocompatible solvent (e.g., DMSO) for stock solutions. For biological assays, consider formulating a Self-Emulsifying Drug Delivery System (SEDDS) to improve dispersion and bioavailability [6]. |
| Inconsistent Results Between Assays | Variable dissolution or instability in assay media. | Standardize the pre-treatment protocol (sonication, vortexing) and the composition of the assay medium. Ensure the compound is used immediately after preparation from stock. |
For a comprehensive stability profile, you can conduct a stress study. The following workflow is adapted from best practices in early-stage drug development [4].
Workflow Steps:
Understanding the basic physicochemical properties of your target compound is the first step in planning a purification strategy. Here is a summary of data for this compound:
| Property | Value / Description |
|---|---|
| IUPAC Name | 2,4-dihydroxyheptadec-16-en-1-yl acetate [1] |
| Chemical Formula | C19H36O4 [1] |
| Average Molecular Weight | 328.4867 g/mol [1] |
| Melting Point | 58-59 °C [1] |
| Water Solubility | 0.0034 g/L (Predicted) [1] |
| logP | 4.74 (Predicted) [1] |
| Chemical Class | Long-chain fatty alcohol (acetate ester) [1] |
The following diagram outlines a general workflow for extracting and purifying acetogenins like this compound from avocado seed, synthesized from the available research.
Workflow Stages Explained:
This section addresses common experimental questions and challenges.
How is the compound identified and characterized? Structural confirmation of this compound after purification relies on a combination of techniques:
What are some stability considerations? The bioactivity of related avocado acetogenins has been tested under various conditions, which can inform handling guidelines for this compound [4].
A significant challenge in creating a definitive guide is that the available research provides methodologies for working with mixtures of avocado acetogenins but lacks fine-grained, specific details for isolating this compound alone.
Here are answers to some frequently encountered questions in eggshell penetration research:
This section outlines common problems and evidence-based solutions to improve the reliability of your assays.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| High variability in penetration rates between eggs | Inconsistent eggshell quality (thickness, cuticle coverage, porosity) [3] | Source eggs from a uniform flock (same age, genetics). Pre-screen eggs for defects and measure shell quality parameters (e.g., thickness, translucency) to use only a consistent subset [2]. |
| Unexpectedly low bacterial penetration | Insufficient temperature differential between the egg and bacterial suspension, reducing the "pumping" force [3]. | Ensure a proper temperature differential is in place during the contamination step. Cooling the egg before immersing it in a warmer inoculum is a common method to create a negative pressure that draws bacteria in [3]. |
| Contamination of negative controls | Improper handling or inadequate sterilization of the egg surface prior to testing [2]. | Strictly sterilize the eggshell surface (e.g., with 70% ethanol) and allow it to dry completely in a biosafety cabinet before inoculation. Use aseptic techniques for all subsequent steps [2]. |
| Low bacterial recovery from egg contents | Bacteria cannot survive or grow in the antimicrobial environment of the egg albumen [3]. | Use bacterial strains known to be more resistant to the antimicrobial properties of albumen. Consider using a pre-enrichment step in the recovery protocol to allow damaged or low numbers of cells to grow before plating [3]. |
Here are detailed methodologies for the two primary types of eggshell penetration assays cited in the literature.
This method tests penetration and survival in a complete, natural egg system [2].
This method simplifies the recovery process by replacing the liquid egg contents with culture agar [2].
The logical relationship and key decision points for these two core protocols are summarized in the diagram below.
The following diagram synthesizes the intrinsic and extrinsic factors, identified across multiple studies, that you must control or account for to ensure a reliable and reproducible assay.
The Seahorse XF Cell Mito Stress Test works by directly measuring the Oxygen Consumption Rate (OCR) of cells in real-time after the sequential injection of specific inhibitors of the electron transport chain (ETC) [1] [2]. The diagram below illustrates the workflow and the points where ETC inhibitors are applied to probe different mitochondrial functions.
Diagram 1: Mitochondrial Stress Test Workflow and Key Parameters
The function of each pharmacological agent is [1] [2]:
Here is a structured table of common issues, their potential causes, and recommended solutions.
| Problem & Phenomenon | Potential Root Cause | Recommended Solution / Investigation |
|---|---|---|
| Low Signal or Blunted Response | Low Cell Number/Visibility [3]. | Confirm cell count and seeding density. Ensure cells are properly adhered (for adherent cells) before assay start. |
| Inhibitor Potency [2]. | Check inhibitor concentrations. Prepare fresh FCCP stock if maximal respiration is low. Verify injection ports are working. | |
| High Background/Noise | Contamination. | Check for microbial contamination in media or on cells. Use sterile techniques. |
| Non-mitochondrial O₂ consumption. | Subtract the non-mitochondrial respiration (post Rotenone/Antimycin A) from all other parameters during analysis [2]. | |
| Poor Data Reproducibility | Cell Passage Number/Metabolic State. | Use consistent cell passage numbers. Ensure consistent confluency at time of assay (typically 70-90%) [3]. |
| Assay Protocol Variability. | Standardize all prep steps: media composition, incubation time before assay (30-60 min in non-CO₂ incubator), and cartridge hydration. | |
| Unexpected Cell Death | Compound Toxicity. | Titrate inhibitor concentrations to find the optimal, non-toxic dose for your cell type. Include a viability stain (e.g., CellTox Green) [3]. |
| Stress from Assay Conditions. | Minimize time cells are in the assay cartridge. Optimize seeding density to prevent over-confluency or nutrient depletion. |
Here is a consolidated methodology based on published protocols for running the assay in cell cultures [1] [3] [2].
| Step | Description | Key Considerations |
|---|
| 1. Cell Preparation | Seed cells into a specialized Seahorse microplate at optimal density. Culture until desired confluency (e.g., 70-90%) is reached [3]. | - Density is critical; optimize for each cell line.
Beyond troubleshooting, robust assays often require optimization and can be applied to diverse research areas:
This compound is a long-chain fatty alcohol with limited aqueous solubility, which contributes to its instability and poor bioavailability in water-based environments [1] [2]. The core strategy to overcome this is to incorporate it into a delivery system that pre-solubilizes the compound and protects it from the aqueous environment.
SEDDS are mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water (O/W) emulsions upon gentle agitation in aqueous media [2]. This method is particularly suitable for this compound because:
The following workflow outlines the development and preparation process for an this compound SEDDS.
The table below summarizes a stable SEDDS formulation based on published research. Note that Avocadene is often used in a 1:1 molar mixture with Avocadyne (termed Avocatin B or AVO), which forms a eutectic mixture with a lower melting point, enhancing solubility [2].
| Component | Function | Recommended Type & Ratio | Quantitative Data / Rationale |
|---|---|---|---|
| Oil | Solubilizes lipophilic compound | Medium-chain triglycerides (e.g., Neobee M5) | Oil/Surfactant ratio of 1:1 (w/w) proved optimal, forming emulsions with mean droplet sizes of ~200 nm [2]. |
| Surfactant | Stabilizes oil-water interface | Polysorbate 80 (Tween 80) | Tween 80 was less cytotoxic than Cremophor EL in cell lines (e.g., OCI-AML-2, INS-1) [2]. |
| Co-surfactant | Tunes interfacial properties | This compound / Avocadyne (AVO) | A 1:1 molar ratio of Avocadene:Avocadyne acts as a eutectic mixture, serving as a bioactive co-surfactant that significantly reduces emulsion droplet size [2]. |
Protocol 1: SEDDS Formulation and Emulsion Preparation [2]
Protocol 2: Assessing In Vitro Bioactivity [2]
The most relevant method identified is a sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method developed for quantifying avocadene and its related compound, avocadyne, in avocado seed and pulp matter [1]. This method is suitable for researchers needing accurate quantification for pharmaceutical or natural product development.
The core protocol and its validation parameters are summarized below.
| Parameter | Specification |
|---|---|
| Analytical Technique | Liquid Chromatography-Mass Spectrometry (LC-MS) [1] |
| Analytes | Avocadene and Avocadyne (Avocatin B is a 1:1 mixture) [1] |
| Linear Range | 0.1–50 μM for both compounds [1] |
| Lower Limit of Quantitation (LLOQ) | 0.1 μM [1] |
| Accuracy (% Error) | ≤18.2% at LLOQ; <10% at low and high concentrations [1] |
| Precision (% CV) | ≤14.4% at LLOQ; <10% at low and high concentrations [1] |
Here is a step-by-step workflow for sample preparation and analysis, which can be visualized in the following diagram.
Here are some common issues you might encounter and how to address them.
| Issue & Possible Cause | Troubleshooting Steps |
|---|
| Low or No Signal • Low ionization efficiency • Co-eluting matrix interference | • Optimize MS source parameters (heater temp, gas flows). • Improve sample cleanup to remove salts/phospholipids. • Test infusion of pure standard to check instrument function. | | Poor Chromatography • Broad or tailing peaks • Inadequate separation | • Optimize LC conditions: column chemistry (e.g., C18), mobile phase (pH, buffer), and gradient [2]. • Use a guard column to protect the analytical column. | | Inaccurate Quantification • Improper calibration • Matrix effects | • Use internal standard (structurally similar, if available). • Ensure calibration standards are prepared accurately in the same matrix as samples. |
| Biological Activity | Avocadene 1-Acetate | Avocadyne Acetate | Key Experimental Findings |
|---|---|---|---|
| Anthelmintic / Nematocidal | LD~50~ ~10 µM (in C. elegans L1 larvae) [1] | LD~50~ ~2.5 µM (in C. elegans L1 larvae) [1] | Avocadyne acetate is significantly more potent. Both compounds inhibit acetyl-CoA carboxylase (POD-2), disrupting lipid synthesis [1]. |
| Mosquito Larvicidal | LC~50~ 2.80 ppm (vs. An. stephensi) [2] | Data not specifically available for the acetate form. | The parent compound, avocadene, shows high activity. Avocadyne (the non-acetate) is also highly active (LC~50~ 2.33 ppm) [2]. |
| Anti-Leukemia (AML) | Active as a mixture (Avocatin A) [3] | Active as a mixture (Avocatin A) [3] | The 1:1 mixture of their parent alcohols (Avocatin B) inhibits mitochondrial fatty acid oxidation, but acetylation attenuates this activity [4] [3]. |
The data in the table above is derived from standardized laboratory assays. Here are the key methodologies used in the cited research:
Anthelmintic Activity Assay [1]:
Mosquito Larvicidal Activity Assay [2]:
Anti-Cancer Activity Research [4] [3]:
The significant difference in potency, especially for anthelmintic activity, can be traced to the compounds' chemical structures and their specific interactions with biological targets.
The table below summarizes the key characteristics and experimental findings for Avocadene 1-acetate and Avocatin A based on current search results.
| Feature | This compound | Avocatin A (Avocatin B) |
|---|---|---|
| Chemical Classification | Aliphatic acetogenin (Long-chain fatty alcohol) [1] [2] | 1:1 molar mixture of Avocadene and Avocadyne; classified as a polyhydroxylated fatty alcohol (PFA) or polyol [3] |
| Key Reported Bioactivities | - Identified in cases of avocado poisoning in horses (cardiotoxicity) [4] | - Selective induction of apoptosis in leukemia stem cells [3]
The experimental data for these compounds comes from distinct models and investigations, which is crucial for accurate interpretation.
For Avocatin A (Avocatin B): The promising efficacy data comes from rigorous, targeted biomedical research. The study employed in vitro models (human acute myeloid leukemia cell lines like OCI-AML-2) and in vivo models (C57BL/6J mice with diet-induced obesity) to investigate specific disease mechanisms [3]. A key methodological advance was the use of a Self-Emulsifying Drug Delivery System (SEDDS), which was found to enhance the compound's potency and bioactivity by forming nano-scale emulsions that improve delivery [3].
For this compound: The primary efficacy (toxicity) data was generated from a veterinary pathology study. The evidence is observational, linking the natural ingestion of avocado leaves and fruit containing this compound to the development of fibrotic heart disease in horses. The causal effect was supported by pathological examination and chemical detection of the compound in the ingested plant material [4].
The diagram below outlines the key experimental workflow used to generate the efficacy data for Avocatin B, as detailed in the search results [3].
The available data, while not directly comparable, highlights a critical divergence in the research focus and biological outcomes for these two avocado-derived compounds.
Future comparative guides would be significantly strengthened by experimental data that directly contrasts both compounds in the same biological assays, particularly those relevant to Avocatin A's known mechanisms, such as fatty acid metabolism in cancer or metabolic disease models.
This compound belongs to a class of compounds known as Avocado Fatty Alcohols/Acetates (AFAs). Recent research has highlighted its potent activity against parasitic worms, or helminths.
Table 1: Nematocidal Activity of Avocado-Derived Compounds in C. elegans
| Compound | Assay | Efficacy | Key Findings |
|---|---|---|---|
| This compound (an AFA) | L1 Larval Development | Concentration-dependent toxicity [1] | Affects all developmental stages of the nematode [1]. |
| Persin | L1 Larval Survival | LD₅₀ = 4.9 µM [2] | Demonstrates high potency. |
| Persenone A | L1 Larval Survival | LD₅₀ = 10.0 µM [3] [2] | Crude extracts also show lethal effects [3]. |
Synthetic ACC inhibitors are a major area of pharmaceutical research, primarily for treating metabolic conditions like non-alcoholic steatohepatitis (NASH). They target the human isoforms of ACC (ACC1 and ACC2).
The following diagram illustrates the distinct developmental pathways and primary applications of these two inhibitor classes.
To further aid your comparison, the table below consolidates the core characteristics of each inhibitor class based on the available information.
Table 2: Contextual Comparison of ACC Inhibitor Classes
| Feature | This compound (Natural) | Synthetic ACC Inhibitors (e.g., ND-646, Firsocostat) |
|---|---|---|
| Source | Natural extract from avocado (Persea americana) [1] [8] | De novo synthetic design [6] [4] |
| Primary Target | Nematode ACC (POD-2) [1] | Human ACC1 and ACC2 [6] [4] |
| Therapeutic Area | Veterinary/Human antiparasitics [1] | Metabolic diseases (NASH, diabetes) [7] [4] |
| Development Stage | Preclinical (in vitro & in vivo models) [1] | Clinical (Phase 2 trials for NASH) [7] [4] |
| Reported Potency | LD₅₀ in low micromolar range (C. elegans) [3] [2] | IC₅₀ in low nanomolar range (enzyme & cell assays) [6] |
The current data suggests that this compound and synthetic ACC inhibitors are on distinct, parallel tracks:
A direct, "head-to-head" comparison of their potency, selectivity, and efficacy in the same experimental system is not present in the current literature. Such a study would be highly valuable for the field.
The following table summarizes key findings from recent studies on different lipid biosynthesis pathways.
| Therapeutic Area / Organism | Target Pathway / Enzyme | Inhibitor / Intervention | Key Experimental Findings | Citation |
|---|
| Cardiovascular Disease (Human) | Cholesteryl Ester Transfer Protein (CETP) | CETP inhibitors (e.g., Evacetrapib) + High-intensity statins | ↑ HDL-C: SMD 2.47 [1.77, 3.18], p < 0.001 ↓ LDL-C: SMD -1.75 [-2.19, -1.31], p < 0.001 No increased incidence of adverse events [1] | | | Gram-negative Bacteria (A. baumannii) | Lipid A (LpxC) & Fatty Acid (FabI) Biosynthesis | LpxC inhibitors (CHIR-090); FabI inhibitors | Growth restoration in LpxK-depleted cells: -LpxC inhibition: Effective at 37°C and 30°C -Fatty acid inhibition (FabI): Effective only at 37°C [2] | | | Innate Immunity / Sepsis (Murine Macrophages) | 5-Lipoxygenase-Activating Protein (FLAP) | MK591 (FLAP inhibitor) | ↓ TNF-α release: e.g., LPS 195.57±31.70 pg/mL vs. LPS+MK591 42.17±10.61 pg/mL (p<0.01) Enhanced and sustained ERK activation; induced apoptosis [3] | | | Adipocyte Differentiation (Primary Mouse Cells) | De Novo Purine Biosynthesis (IMPDH) | Mizoribine (IMPDH inhibitor) | Prevented lipid accumulation; ↓ expression of differentiation markers Perilipin and FABP4; activated AMPK signaling [4] | |
Here are the methodologies for the key experiments cited above.
CETP Inhibitor Combination Therapy [1]
Bacterial Lipid A/Fatty Acid Biosynthesis Inhibition [2]
FLAP Inhibition in Macrophage Inflammation [3]
Nucleotide Biosynthesis Inhibition in Adipogenesis [4]
To help visualize the relationships between the different inhibition strategies covered, the following diagram maps the primary targets across the discussed biological contexts.
The information above provides a solid foundation. To build a comprehensive guide, you could:
The table below summarizes the key experimental findings from a recent study:
| Aspect | Details / Findings |
|---|---|
| Compound Class | Avocado fatty alcohols/acetates (AFAs), including Avocadene 1-acetate [1] |
| Tested Organisms | Parasitic nematodes: Brugia pahangi, Teladorsagia circumcincta, Heligmosomoides polygyrus, multidrug-resistant Haemonchus contortus; Mouse model (H. polygyrus infection); Model organism: C. elegans [1] |
| Key Efficacy Findings | Significant nematocidal activity against all four veterinary parasitic nematode species; Significant efficacy in infected mice [1] |
| Observed Phenotypes | Paralysis, impaired mitochondrial respiration, increased reactive oxygen species (ROS), mitochondrial damage, developmental arrest in embryos [1] |
| Molecular Target | Inhibits POD-2 (acetyl CoA carboxylase), the rate-limiting enzyme in lipid biosynthesis [1] |
| Reported Data | LD50 values for larval development, adult survival, and egg hatching in C. elegans; No traditional LD50 (acute systemic toxicity) reported [1] |
The key experiments cited were conducted as follows:
The following diagram illustrates the mechanism of action of this compound as identified in the research:
The following table summarizes key experimental findings from a 2025 study, which compared the effects of Avocado Fatty Alcohols/Acetates (AFAs), including Avocadene 1-acetate, with commercial anthelmintics on the model nematode C. elegans and the parasitic nematode H. contortus [1].
Table 1: Comparative Efficacy of this compound and Commercial Anthelmintics
| Compound / Metric | C. elegans (LD₅₀) | H. contortus (UGA resistant strain) Efficacy | Effect on Egg Hatching | Primary Molecular Target |
|---|---|---|---|---|
| This compound (an AFA) | ~5-10 µM [1] | Effective [1] | Yes (penetrates eggshell) [1] | POD-2 (Acetyl-CoA carboxylase, lipid biosynthesis) [1] |
| Avocadene | >20 µM [1] | Information missing | Information missing | Information missing |
| Albendazole | Information missing | Less effective against resistant strains [1] | No effect [1] | β-tubulin (microtubule disruption) [1] [2] [3] |
| Levamisole | Information missing | Information missing | No effect [1] | Nicotinic acetylcholine receptors [1] [3] |
| Praziquantel | Information missing | Information missing | 25% reduction [1] | Calcium channels [1] |
The comparative data is derived from standardized in vitro tests. Here are the methodologies for the key experiments cited.
This primary screen identifies compounds that cause lethality or developmental defects in nematodes [1].
This test evaluates the ovicidal (egg-killing) activity of compounds [1].
These assays use parasitic stages to better predict efficacy in vivo [4] [5].
Research indicates that this compound and related AFAs work through a mechanism distinct from major commercial anthelmintics, inhibiting a critical enzyme in lipid biosynthesis [1].
The following diagram illustrates this novel mechanism of action and its phenotypic consequences.
The experimental evidence positions this compound as a compelling candidate for further development. Its novel mechanism is particularly attractive for addressing the growing issue of anthelmintic resistance.
The table below summarizes the experimentally observed activities for avocadene, its acetate forms, and related compounds. Much of the recent research focuses on their potent nematocidal (anti-worm) effects, with emerging data on antibacterial applications.
| Compound Name | Reported Activity & Experimental Data | Test Organism/System | Key Findings |
|---|
| Avocadene 1-acetate (also referred to as avocadene acetate) | Nematocidal Activity [1] | Caenorhabditis elegans (model nematode), parasitic nematodes (Haemonchus contortus, Heligmosomoides polygyrus) [1] | • Caused paralysis, mitochondrial damage, and developmental arrest across all life stages. • Inhibited POD-2 (acetyl-CoA carboxylase), a key enzyme in lipid biosynthesis. • Exhibited similar or greater potency than non-acetylated forms. | | Avocadene | Nematocidal Activity [1] [2] | Caenorhabditis elegans [1] [2] | • Showed dose-dependent toxicity on larval development, adult survival, and egg hatching. [1] • Component of a crude extract lethal to L1 larvae. [2] | | Avocatin A (a mixture of avocadene acetate & avocadyne acetate) | Nematocidal Activity [1] | Caenorhabditis elegans [1] | • Exhibited strong, dose-dependent effects on larval development, adult survival, and egg hatching, with potency similar to the individual acetate compounds. [1] | | Acetogenin-Enriched Avocado Extract | Antimicrobial & Spore Inhibition [3] [4] | Clostridium sporogenes (bacteria) [3] | • Inhibited vegetative cell growth and endospore germination. [3] • Bioactivity remained stable under high heat (≤120°C), high pressure, and a range of pH conditions. [3] | | Persin | Nematocidal Activity [2] | Caenorhabditis elegans [2] | • Median lethal dose (LD₅₀) of 9.1 ± 0.4 μM measured against L1 larvae. [2] |
While a direct antimicrobial mechanism for avocadene and its acetates is not fully defined, recent high-quality studies have elucidated a specific nematocidal mechanism that offers a potential pathway for broader antimicrobial activity.
The following diagram illustrates this mechanism and a general experimental workflow for validating such activity, which can be adapted for future antimicrobial studies.
To conduct a direct comparison between avocadene and this compound, you can design a study based on established protocols from the cited research.
The current data, while not directly comparative, strongly suggests that This compound and related acetylated forms exhibit potent biological activity, potentially with enhanced efficacy or bioavailability compared to their non-acetylated counterparts [1]. The discovery that they target a fundamental metabolic pathway (lipid biosynthesis) opens promising avenues for developing new anti-parasitic and potentially antimicrobial agents.
To definitively compare avocadene and this compound, future work should focus on:
The table below summarizes the key toxicological findings for this compound from recent scientific literature.
| Subject / System | Observed Effects & Toxicity | Experimental Context & Dosage | Source(s) |
|---|---|---|---|
| Nematodes (C. elegans & parasitic species) | Lethality, paralysis, developmental arrest, impaired mitochondrial function, inhibition of lipid biosynthesis. | Liquid culture assays; lethal to C. elegans L1 larvae at low micromolar concentrations (e.g., in a crude extract containing 2.5 μM Avocadene). Effective against multiple parasitic nematode species. | [1] [2] |
| Mammals (Horses) | Fibrotic heart disease (cardiomyopathy); severe cardiac fibroplasia and negative expression of cardiac troponin C. | Case study of natural poisoning from consuming avocado leaves and fruit; presence of this compound confirmed in the gastrointestinal tract and plant matter. | [3] |
| Mammals (Mice) | No acute toxicity reported in a pilot study; used in a Self-Emulsifying Drug Delivery System (SEDDS). | Pilot pharmacokinetic evaluation in C57BL/6J mice; formulation showed accumulation in blood and biodistribution in target tissues without reported adverse effects. | [4] |
Recent research has significantly advanced the understanding of how Avocado-derived Fatty Alcohols/Acetates (AFAs), including this compound, exert their effects on nematodes. The mechanism involves a specific disruption of lipid metabolism, as illustrated below.
This diagram shows the cascade of effects beginning with the inhibition of the POD-2 enzyme, which is the rate-limiting step in lipid biosynthesis [2]. The primary molecular target of this compound and related compounds is the nematode enzyme POD-2, an acetyl-CoA carboxylase (ACC) [2]. This inhibition leads to:
For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.
1. Nematocidal Activity Assay (Liquid Culture)
2. In Vitro Efficacy Against Parasitic Nematodes
3. Mammalian Toxicity Observation (Case Study)
The collective data indicates that This compound exhibits a favorable selective toxicity profile, being highly potent against nematodes while showing lower acute toxicity in mammals. The severe cardiac effects in horses occurred in a natural poisoning scenario with high, chronic ingestion of large amounts of avocado plant matter, which contains a mixture of several acetogenins [3]. In contrast, a controlled study in mice using a formulated product did not report acute toxicity [4].
This selective toxicity makes it a promising candidate for anthelmintic development. Its novel mechanism of action—inhibiting nematode acetyl-CoA carboxylase (POD-2)—is particularly valuable for addressing the growing issue of resistance to existing anthelmintic drugs [2].
Avocado acetogenins are long-chain (typically C-17 or C-19) fatty acid derivatives characterized by oxygenated functional groups. Their bioactivity is strongly influenced by their specific structural features [1].
The table below outlines the core structural classes and their associated biological activities.
| Acetogenin / Group | Core Structure Features | Reported Bioactivities |
|---|---|---|
| Persenone A & C [2] | Acetyl moiety; 2-3 unsaturations; some with a trans-enone group. | Potent antilisterial (MIC: 7.8-15.6 mg/L) [2]. |
| AcO-Avocadenyne [2] | Acetyl moiety; unsaturations; exclusively found in seed. | Potent antilisterial (MIC: 7.8-15.6 mg/L) [2]. |
| Avocatins (17 carbons) [1] | C17 backbone; one of the three main groups in avocado. | Cytotoxic, anticancer, antimicrobial (varies by specific compound) [3] [4]. |
| Pahuatins (19 carbons) [1] | C19 backbone; one of the three main groups in avocado. | Cytotoxic, anticancer, antimicrobial (varies by specific compound) [3] [4]. |
| Persenins (21 carbons) [1] | C21 backbone; one of the three main groups in avocado. | Cytotoxic, anticancer, antimicrobial (varies by specific compound) [3] [4]. |
A proposed, simplified biosynthetic pathway connects common fatty acids to these acetogenin backbones.
The bioactivity of acetogenins is dictated by distinct structural domains. Research on both natural and synthetic analogs has identified key features.
The diagram below maps the critical structural domains that influence activity, based on studies of avocado and the closely related Annonaceous acetogenins [5] [6].
The following table provides a quantitative comparison of bioactivities across different acetogenin structures, highlighting how specific features correlate with potency.
| Acetogenin / Analog | Key Structural Features | Experimental Activity |
|---|---|---|
| Pyranicin (Synthetic) [6] | Non-classical Tetrahydropyran (THP) ring. | IC₅₀: 5.0-9.6 µM vs. DNA pols/topos. LD₅₀: 9.4 µM vs. HL-60 cancer cells. Arrests G1 phase [6]. |
| Thiophene Carboxamide Analog [8] | Synthetic mono-THF with full n-dodecyl tail. | Potent antitumor activity via Complex I inhibition [8]. |
| Analog with Shortened Alkyl Tail [8] | Synthetic mono-THF with shortened tail. | Significantly reduced growth inhibitory activity [8]. |
| Persenone C (Avocado) [2] | Natural, acetylated, multiple unsaturations. | MIC: 7.8-15.6 mg/L vs. Listeria monocytogenes. Bactericidal [2]. |
| Non-acetylated Avocado Acetogenins [2] | Lacks acetyl moiety. | Reduced or no antimicrobial activity [2]. |
For researchers aiming to replicate or design studies, here are summaries of key methodologies used in the cited literature.
1. Cytotoxicity and Anticancer Assays:
2. Antimicrobial Testing:
3. Compound Extraction and Purification:
Avocado acetogenins are promising, but several key challenges remain. A significant concern is the neurotoxicity associated with some acetogenins from the Annonaceae family, which warrants thorough investigation for avocado-derived compounds [5]. Furthermore, the biosynthetic pathways in avocado are not fully elucidated, and scaling up the purification of single compounds from natural sources remains difficult [4] [1].
Future research should prioritize: